FKBP12 PROTAC RC32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C75H107N7O20 |
|---|---|
Molecular Weight |
1426.7 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68?,75-/m1/s1 |
InChI Key |
XCSUEITWRRFFMN-PYQNWMRQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the FKBP12 PROTAC RC32: Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12). This document details its molecular strategy, summarizes key preclinical data, outlines experimental methodologies, and visualizes the involved biological pathways.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
RC32 is a heterobifunctional molecule engineered to specifically target FKBP12 for degradation.[1] It achieves this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The structure of RC32 consists of three key components:
-
A ligand for FKBP12: This is derived from Rapamycin, a well-characterized binder of FKBP12.[1][2]
-
A recruiter for an E3 Ubiquitin Ligase: RC32 utilizes Pomalidomide to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
-
A chemical linker: This connects the FKBP12 ligand and the E3 ligase recruiter, enabling the formation of a ternary complex.[1]
The fundamental mechanism of action, depicted below, involves RC32 simultaneously binding to both FKBP12 and Cereblon, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the proteasome, releasing RC32 to repeat the cycle.
Quantitative Preclinical Data
RC32 has demonstrated potent and efficient degradation of FKBP12 across various in vitro and in vivo models.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | Species | DC50 (nM) | Time (hours) | Reference |
| Jurkat | Human | ~0.3 | 12 | [2] |
| Hep3B | Human | 0.9 | - | [3] |
| HuH7 | Human | 0.4 | - | [3] |
DC50: The concentration required to degrade 50% of the target protein.
Table 2: In Vivo Degradation Studies of RC32
| Animal Model | Administration Route | Dosage | Duration | Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day) | 1 day | Degraded FKBP12 in most organs except the brain. | [2] |
| Mice | Oral | 60 mg/kg (twice a day) | 1 day | Significantly degraded FKBP12. | [2] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day) | 2 days | Efficiently degraded FKBP12 in most organs examined. | [2] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day) | 3 days | Efficiently degraded FKBP12 in heart, liver, kidney, spleen, lung, and stomach. | [2] |
Signaling Pathway Modulation: BMP Signaling
FKBP12 is a known inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[4][5] It binds to the GS-domain of TGF-β type I receptors, preventing their activation.[5] By degrading FKBP12, RC32 removes this inhibitory control, leading to the potentiation of BMP signaling. This results in the phosphorylation and activation of SMAD1/5, which then complexes with SMAD4 and translocates to the nucleus to regulate gene expression.[5] This mechanism has therapeutic implications for conditions where enhanced BMP signaling is desirable, such as in certain cancers like multiple myeloma or in iron overload diseases through the upregulation of hepcidin.[3][4][5]
A significant advantage of RC32 is its specificity. Unlike its parent molecule Rapamycin, RC32 does not inhibit mTOR, and unlike the FKBP12 ligand FK506, it does not inhibit calcineurin.[3][4] This means RC32 can activate BMP signaling without the immunosuppressive side effects associated with these other molecules.[3]
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of RC32.
Western Blotting for FKBP12 Degradation
This protocol is used to quantify the reduction of FKBP12 protein levels following treatment with RC32.
-
Cell Culture and Treatment: Cells (e.g., Jurkat) are cultured to optimal confluency and then treated with varying concentrations of RC32 (e.g., 0.1-1000 nM) for a specified duration (e.g., 12 hours).[2]
-
Cell Lysis and Protein Quantification: Cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a standard assay such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for FKBP12. A primary antibody for a loading control protein (e.g., β-Actin) is also used to ensure equal protein loading. Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Imaging: The signal is detected using a chemiluminescent substrate, and the membrane is imaged using a digital imaging system.
-
Data Analysis: The intensity of the bands corresponding to FKBP12 and the loading control are quantified. The level of FKBP12 is normalized to the loading control to determine the percentage of degradation relative to an untreated control.
Cell Viability Assays
To assess the effect of RC32, alone or in combination with other agents (like BMP6), on cell proliferation and survival, viability assays are performed.
-
Cell Seeding: Cells (e.g., multiple myeloma cell lines) are seeded in multi-well plates (e.g., 96-well plates) at a predetermined density.
-
Treatment: Cells are treated with a dose range of RC32, with or without a fixed concentration of an agent like BMP6.[5]
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: A reagent such as CellTiter-Glo® (Promega) or MTT is added to the wells. The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The viability of treated cells is calculated as a percentage relative to untreated control cells.
In Vivo Efficacy Studies
These protocols are designed to evaluate the ability of RC32 to degrade FKBP12 in a whole-animal context.
-
Animal Models: Appropriate animal models such as mice, pigs, or non-human primates are selected.[2]
-
Administration: RC32 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via the desired route (e.g., intraperitoneal injection or oral gavage).[2]
-
Dosing Regimen: Animals are dosed according to a predefined schedule (e.g., 30 mg/kg, twice daily for one day).[2]
-
Tissue Collection: At the end of the study, animals are euthanized, and various organs and tissues are collected.
-
Analysis: The levels of FKBP12 protein in tissue lysates are analyzed by Western blotting or other quantitative protein analysis methods to determine the extent of degradation.
Summary and Future Directions
RC32 is a potent and specific PROTAC degrader of FKBP12. Its mechanism of action, centered on the induced degradation of FKBP12 via the Cereblon E3 ligase, has been well-characterized. By removing FKBP12, RC32 effectively enhances BMP signaling without the off-target immunosuppressive effects of other FKBP12 ligands. Preclinical data in multiple species, including non-human primates, have demonstrated its ability to achieve robust and systemic degradation of its target in vivo.[2]
The unique, non-immunosuppressive profile of RC32 makes it a valuable research tool for studying the mTOR-independent functions of FKBP12 and a potential therapeutic candidate for diseases where upregulation of BMP signaling is beneficial.[3][4][5] Further research is warranted to continue exploring its therapeutic efficacy and safety profile in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to RC32 PROTAC Composition and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC32 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12). This document provides a comprehensive technical overview of the composition of RC32, including its constituent molecules and linker technology. Furthermore, it outlines the detailed experimental protocols for the synthesis, characterization, and biological evaluation of RC32, based on the foundational research published in Cell Discovery in 2019. This guide is intended to serve as a core resource for researchers in the fields of targeted protein degradation, drug discovery, and chemical biology.
Core Composition of RC32 PROTAC
RC32 is a heterobifunctional molecule meticulously designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the FKBP12 protein. Its structure comprises three key components: a ligand for the target protein, a recruiter for an E3 ubiquitin ligase, and a chemical linker that conjugates these two moieties.
-
Target Protein Ligand: The component of RC32 that binds to the target protein, FKBP12, is Rapamycin .[1][2] Rapamycin is a well-characterized macrolide with high affinity and specificity for FKBP12.
-
E3 Ubiquitin Ligase Ligand: To recruit the cellular degradation machinery, RC32 incorporates Pomalidomide .[1][2] Pomalidomide is a derivative of thalidomide (B1683933) and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1]
-
Linker: A proprietary linker chemically tethers Rapamycin and Pomalidomide. The linker's composition and length are optimized to facilitate the formation of a stable ternary complex between FKBP12, RC32, and Cereblon, which is essential for efficient ubiquitination and subsequent degradation of FKBP12.
The systematic chemical name and structure of RC32 are detailed in the original research publication by Sun et al. (2019). The molecular formula for RC32 is C75H107N7O20, and its CAS number is 2375555-66-9.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of RC32's biological activity.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 (50% Degradation Concentration) | ~0.3 nM | Jurkat | 12 hours | [1] |
| In Vivo Degradation (Mice) | Effective at 30 mg/kg (i.p.) | C57BL/6 | 1 day | [1] |
| In Vivo Degradation (Rhesus Monkeys) | Effective at 8 mg/kg (i.p.) | Rhesus Monkeys | 3 days | [1] |
Signaling Pathway and Mechanism of Action
RC32 operates through the PROTAC mechanism to induce the degradation of FKBP12. The process can be visualized as a catalytic cycle where one molecule of RC32 can mediate the degradation of multiple FKBP12 protein molecules.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of RC32, based on the supplementary information of the original publication.
Synthesis of RC32 PROTAC
The synthesis of RC32 is a multi-step process involving the conjugation of the Rapamycin and Pomalidomide moieties via the linker. A detailed, step-by-step synthesis protocol, including reaction conditions, purification methods (e.g., HPLC), and characterization data (e.g., NMR, MS), is provided in the supplementary materials of Sun et al., Cell Discovery, 2019. Researchers should refer to this primary source for the precise synthetic route.
In Vitro FKBP12 Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of FKBP12 in cultured cells upon treatment with RC32.
Materials:
-
Cell line (e.g., Jurkat cells)
-
RC32 PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FKBP12, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate Jurkat cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) or DMSO for the specified duration (e.g., 12 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12 and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the corresponding β-actin band intensity. Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
In Vivo FKBP12 Degradation Studies
Objective: To assess the efficacy of RC32 in degrading FKBP12 in animal models.
Animal Models:
-
Mice (e.g., C57BL/6)
-
Rhesus Monkeys
Materials:
-
RC32 PROTAC
-
Vehicle solution (e.g., as described in the original publication)
-
Syringes and needles for administration
-
Tissue homogenization equipment
-
Western blot reagents (as described in section 3.2)
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Randomly assign animals to treatment and vehicle control groups.
-
Dosing: Administer RC32 or vehicle to the animals via the specified route (e.g., intraperitoneal injection) and at the indicated dosage and frequency (e.g., 30 mg/kg, twice a day for mice).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the desired tissues (e.g., heart, liver, kidney).
-
Tissue Processing and Analysis: Homogenize the collected tissues and prepare protein lysates. Analyze the levels of FKBP12 in each tissue by Western blotting as described in section 3.2.
Ethical Considerations: All animal experiments must be conducted in accordance with the relevant institutional and national guidelines for the care and use of laboratory animals.
Conclusion
RC32 is a highly effective PROTAC that potently and selectively degrades FKBP12 both in vitro and in vivo. Its well-defined composition, consisting of Rapamycin, Pomalidomide, and a specialized linker, provides a powerful tool for studying the biological functions of FKBP12 and for the potential development of novel therapeutics. The experimental protocols outlined in this guide, derived from the foundational research, offer a solid framework for the replication and extension of these studies. For the most detailed and comprehensive information, researchers are strongly encouraged to consult the original publication by Sun et al. in Cell Discovery (2019) and its accompanying supplementary materials.
References
RC32: A Chemical Tool for Targeted FKBP12 Knockdown - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in chemical biology and drug discovery, offering the ability to eliminate specific proteins from the cellular environment rather than merely inhibiting their function. This approach utilizes engineered molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. RC32 is a potent and specific PROTAC designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).[1][2][3][4] This technical guide provides a comprehensive overview of RC32 as a chemical tool for FKBP12 knockdown, detailing its mechanism of action, experimental protocols, and the signaling pathways influenced by its activity.
RC32: Mechanism of Action
RC32 is a heterobifunctional molecule composed of two key moieties: a ligand that binds to FKBP12 (derived from Rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (derived from Pomalidomide), connected by a chemical linker.[1] The mechanism of RC32-induced FKBP12 degradation follows the PROTAC-mediated ubiquitin-proteasome pathway:
-
Ternary Complex Formation : RC32 simultaneously binds to both FKBP12 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[1][5]
-
Ubiquitination : Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation : The polyubiquitinated FKBP12 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[5]
-
Catalytic Cycle : After degradation of the target protein, RC32 is released and can engage another FKBP12 and E3 ligase, enabling a catalytic cycle of degradation.
Quantitative Data on RC32-mediated FKBP12 Knockdown
The efficacy of RC32 has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Degradation of FKBP12
| Cell Line | DC50 (nM) | Time (hours) | Reference |
| Jurkat | ~0.3 | 12 | [1] |
| Hep3B | 0.9 | - | [6] |
| HuH7 | 0.4 | - | [6] |
DC50: Concentration required to degrade 50% of the target protein.
In Vivo Degradation of FKBP12
| Animal Model | Dose | Administration Route | Duration | Organs with Significant Degradation | Reference |
| Mice | 30 mg/kg (twice a day) | Intraperitoneal (i.p.) | 1 day | Most organs (except brain) | [1] |
| Mice | 60 mg/kg (twice a day) | Oral | 1 day | Significant degradation in various organs | [1][7] |
| Bama Pigs (20 kg) | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 2 days | Most organs examined | [1] |
| Rhesus Monkeys | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 3 days | Heart, liver, kidney, spleen, lung, stomach | [1] |
Signaling Pathways Affected by FKBP12 Knockdown
FKBP12 is a ubiquitously expressed protein involved in several critical signaling pathways. Its knockdown by RC32 can therefore have significant downstream effects.
Transforming Growth Factor-β (TGF-β) Signaling
FKBP12 is a known negative regulator of the TGF-β type I receptor (TGFβRI). It binds to the receptor's GS domain, preventing its spontaneous activation.[8][9] Knockdown of FKBP12 can lead to increased basal activity of the TGF-β pathway, influencing processes such as cell cycle control and extracellular matrix production.[8]
mTOR Signaling Pathway
The complex of FKBP12 and Rapamycin (B549165) is a well-known inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[10] While RC32 utilizes a Rapamycin moiety to bind FKBP12, its primary mode of action is degradation, not inhibition of mTORC1 by the ternary complex. However, the depletion of the FKBP12 protein pool could potentially modulate mTOR signaling, a central regulator of cell growth, proliferation, and metabolism. It has been reported that RC32 treatment does not inhibit the phosphorylation of mTOR or its downstream effector S6K, suggesting it may not have the same immunosuppressive effects as Rapamycin.[6]
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of RC32. Researchers should optimize these protocols for their specific experimental systems.
In Vitro FKBP12 Degradation Assay (Western Blot)
This protocol describes the assessment of FKBP12 protein levels in cultured cells following treatment with RC32.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
RC32 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
RC32 Treatment: Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 12 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis: Quantify the band intensities for FKBP12 and the loading control. Normalize the FKBP12 signal to the loading control to determine the extent of degradation.
In Vivo FKBP12 Knockdown in Mice
This protocol provides a general guideline for administering RC32 to mice and assessing FKBP12 degradation in various tissues. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice (specify strain, age, and sex)
-
RC32
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Syringes and needles appropriate for the chosen administration route
-
Anesthesia (if required)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Homogenization buffer with protease inhibitors
-
Tissue homogenizer
Procedure:
-
RC32 Formulation: Prepare the RC32 solution in the vehicle at the desired concentration. Ensure the solution is well-mixed.
-
Animal Dosing:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Administer RC32 via the chosen route (e.g., intraperitoneal injection or oral gavage) at the specified dose and frequency.
-
Administer the vehicle solution to the control group.
-
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Immediately dissect and harvest the desired organs (e.g., heart, liver, kidney, spleen, lung).
-
Rinse the tissues in ice-cold PBS to remove excess blood.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice and store at -80°C until further processing.
-
-
Protein Extraction from Tissues:
-
Weigh a small piece of the frozen tissue.
-
Add ice-cold homogenization buffer with protease inhibitors.
-
Homogenize the tissue using a suitable homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis: Follow the Western Blot protocol described above (steps 4-7) to determine the levels of FKBP12 in the different tissue lysates.
Conclusion
RC32 is a valuable chemical tool for inducing the specific and potent degradation of FKBP12. Its efficacy has been demonstrated across multiple cell lines and in various animal models, highlighting its potential for studying the physiological and pathological roles of FKBP12. This guide provides a foundational understanding of RC32, its mechanism, and protocols for its application. Researchers are encouraged to adapt and optimize these methods for their specific research questions to fully leverage the power of this targeted protein degradation technology.
References
- 1. Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 3. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 4. homogenizers.net [homogenizers.net]
- 5. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. sketchviz.com [sketchviz.com]
- 8. ntnu.edu [ntnu.edu]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Recombinant Human FKBP12 Assay: R&D Systems [rndsystems.com]
The Discovery and Development of FKBP12 Degrader RC32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This technical guide provides an in-depth overview of the discovery and development of RC32, a potent and specific degrader of the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in a variety of cellular processes, including protein folding, immunosuppression, and the regulation of intracellular calcium release. Its role in various signaling pathways has made it an attractive target for therapeutic intervention.
RC32 was developed as a chemical tool to induce the rapid and reversible knockdown of FKBP12, enabling the study of its function in a temporal manner that is not achievable with traditional genetic knockout models. This guide will detail the mechanism of action of RC32, summarize its degradation efficiency and in vivo activity, provide comprehensive experimental protocols for its characterization, and visualize the key biological pathways and experimental workflows involved in its development.
Mechanism of Action
RC32 is a heterobifunctional PROTAC that consists of three key components: a ligand that binds to the target protein (FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] Specifically, RC32 utilizes a derivative of Rapamycin to bind to FKBP12 and Pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2]
The mechanism of action, as depicted in the signaling pathway diagram below, involves the RC32-mediated formation of a ternary complex between FKBP12 and the CRBN E3 ligase complex. This proximity induces the poly-ubiquitination of FKBP12 by the E3 ligase. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then leads to the subsequent degradation of FKBP12 into smaller peptides. This catalytic process allows a single molecule of RC32 to induce the degradation of multiple FKBP12 proteins.
References
The RC32-Mediated FKBP12 Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the RC32-mediated degradation of FKBP12 (12-kDa FK506-binding protein). RC32 is a Proteolysis Targeting Chimera (PROTAC) that offers a novel approach to modulate cellular pathways by targeting FKBP12 for degradation. This document details the mechanism of action of RC32, summarizes key quantitative data, provides detailed protocols for relevant experimental procedures, and visualizes the associated signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the application of RC32 and the broader field of targeted protein degradation.
Introduction to RC32 and FKBP12
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a significant role in various cellular processes, including protein folding, immunosuppression, and the regulation of intracellular calcium release. It is also known to be an endogenous inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway by binding to and inhibiting BMP type I receptors.
RC32 is a heterobifunctional PROTAC designed to specifically target FKBP12 for degradation. It is composed of a ligand for FKBP12 (a derivative of rapamycin) connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide).[1] By inducing the proximity of FKBP12 and Cereblon, RC32 facilitates the ubiquitination of FKBP12, marking it for subsequent degradation by the proteasome. This targeted degradation of FKBP12 leads to the activation of the BMP signaling pathway, which has therapeutic potential in various diseases. Notably, unlike immunosuppressive FKBP12 ligands such as FK506 and rapamycin, RC32 does not exhibit immunosuppressive activity.[2]
Mechanism of Action
The mechanism of RC32-mediated FKBP12 degradation follows the canonical PROTAC pathway:
-
Ternary Complex Formation : RC32 simultaneously binds to FKBP12 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation : The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.
-
RC32 Recycling : After degradation of the target protein, RC32 is released and can engage in another cycle of degradation.
This process leads to a rapid and efficient reduction in cellular FKBP12 levels, thereby activating downstream signaling pathways.
Quantitative Data
The efficacy of RC32 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Cell Line | DC50 (nM) | Treatment Duration | Reference |
| Hep3B | 0.9 | Not Specified | [2] |
| HuH7 | 0.4 | Not Specified | [2] |
| Jurkat | ~0.3 | 12 hours | [1] |
Table 1: In Vitro Degradation Efficiency of RC32. DC50 values represent the concentration of RC32 required to degrade 50% of FKBP12 in the specified cell lines.
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day for 1 day) | Degradation of FKBP12 in most organs (except the brain) | [1] |
| Mice | Oral | 60 mg/kg (twice a day for 1 day) | Significant degradation of FKBP12 | [1] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice a day for 2 days) | Efficient degradation of FKBP12 in most organs | [1] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice a day for 3 days) | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach | [1] |
Table 2: In Vivo Efficacy of RC32. Summary of in vivo studies demonstrating the degradation of FKBP12 by RC32 in various animal models.
Signaling Pathway and Experimental Workflow
RC32-Mediated FKBP12 Degradation and Downstream BMP Signaling
The degradation of FKBP12 by RC32 has a significant impact on the BMP signaling pathway. FKBP12 normally binds to the BMP type I receptor (ALK2), preventing its activation. RC32-mediated degradation of FKBP12 releases this inhibition, leading to the phosphorylation of SMAD1/5/8, which then translocates to the nucleus to regulate the expression of target genes, such as hepcidin.
References
Whitepaper: The Role of Cereblon E3 Ligase in the Function of RC32, a PROTAC Degrader of FKBP12
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the mechanism and function of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FKBP12 protein. A comprehensive review of the existing literature reveals that the function of RC32 is critically dependent on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document details the molecular interactions governing the RC32-mediated formation of a ternary complex between FKBP12 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12. Key experimental data is summarized, and generalized protocols for validating the mechanism of action are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core processes.
Introduction: The PROTAC Technology and Cereblon
Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to the complete removal of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[3][4]
Among the over 600 E3 ligases in the human body, Cereblon (CRBN) has become a workhorse for PROTAC development.[2][5] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4CRBN) E3 ubiquitin ligase complex, which also comprises DDB1, CUL4, and RBX1.[5][6] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its derivatives lenalidomide (B1683929) and pomalidomide (B1683931), bind directly to CRBN opened the door to hijacking this complex for targeted degradation.[7][8][9] These molecules act as "molecular glues," altering CRBN's substrate specificity to recognize and degrade "neosubstrates."[5][7][10] This principle is harnessed in PROTACs like RC32.
RC32 is a chemical tool designed to specifically target the FK506-binding protein 12 (FKBP12).[2][11] It achieves this by linking a derivative of rapamycin (B549165), a known FKBP12 binder, to pomalidomide, a high-affinity CRBN ligand.[11][12] The primary function of RC32 is, therefore, to orchestrate the CRBN-dependent degradation of FKBP12.[11][13]
Core Mechanism: RC32-Mediated FKBP12 Degradation
The function of RC32 is a multi-step process that hijacks the cell's natural protein disposal machinery. The central event is the formation of a stable ternary complex involving the target protein (FKBP12), the PROTAC (RC32), and the E3 ligase (CRBN).
-
Ternary Complex Formation : RC32, with its two distinct warheads, simultaneously binds to FKBP12 via its rapamycin moiety and to the CRBN substrate receptor of the CRL4CRBN E3 ligase complex via its pomalidomide moiety.[11] This action brings the target protein and the E3 ligase into close proximity.
-
Ubiquitination of FKBP12 : Once the ternary complex is formed, the CRL4CRBN complex is activated. The E2 ubiquitin-conjugating enzyme associated with the complex transfers ubiquitin molecules to surface-exposed lysine (B10760008) residues on the FKBP12 protein.[4] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated FKBP12 is now recognized as a substrate for the 26S proteasome.[1] The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.
-
Catalytic Cycle : After inducing degradation, RC32 is released and can bind to another FKBP12 protein and recruit another CRBN complex, initiating a new cycle of degradation.[2] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[2][3]
Quantitative Data and Experimental Evidence
Experimental studies have validated the CRBN-dependent degradation of FKBP12 by RC32. The primary evidence comes from in vitro studies in multiple myeloma cell lines.[11]
| Parameter | Description | Finding | Citation |
| PROTAC | RC32 | A heterobifunctional PROTAC composed of a rapamycin derivative (for FKBP12 binding) and pomalidomide (for CRBN binding). | [11][12] |
| Target Protein | FKBP12 | An immunophilin that acts as an inhibitor of the TGF-beta family type I receptors. | [11] |
| E3 Ligase | Cereblon (CRBN) | Substrate receptor for the CRL4 E3 ubiquitin ligase complex. | [5][11] |
| Primary Effect | FKBP12 Degradation | RC32 induces potent, dose-dependent degradation of FKBP12 protein. | [11] |
| Effective Concentration | pM Range | In INA-6 myeloma cells, RC32 showed a clear effect on enhancing BMP6-induced loss of cell viability down to the upper picomolar range. | [11] |
| Mechanism Validation | Competitive Antagonism | The degradation of FKBP12 by RC32 is counteracted by co-treatment with competing ligands (rapamycin or pomalidomide). | [11] |
| Mechanism Validation | Proteasome Inhibition | The proteasomal inhibitor carfilzomib (B1684676) prevents RC32-induced degradation of FKBP12, confirming the role of the proteasome. | [11] |
Methodologies for Key Experiments
Validating the mechanism of a PROTAC like RC32 requires a series of specific biochemical and cell-based assays. The following are generalized protocols for key experiments cited in the literature.
Western Blot for FKBP12 Degradation
This is the most direct method to quantify the degradation of the target protein.
-
Cell Culture and Treatment : Plate cells (e.g., INA-6 multiple myeloma cells) at a suitable density. Allow them to adhere overnight. Treat the cells with a range of concentrations of RC32 (e.g., 1 pM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to normalize results.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize FKBP12 band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Competitive Inhibition Assay
This experiment confirms that RC32's activity is dependent on its binding to FKBP12 and CRBN.
-
Protocol : Follow the Western Blot protocol as described above.
-
Treatment Groups :
-
Vehicle Control
-
RC32 at a fixed concentration (e.g., the DC50 or a concentration that gives >80% degradation).
-
RC32 + a high concentration of free pomalidomide (or thalidomide) to compete for CRBN binding.[11]
-
RC32 + a high concentration of free rapamycin to compete for FKBP12 binding.[11]
-
RC32 + a proteasome inhibitor (e.g., carfilzomib, MG132) to block the final degradation step.[11]
-
-
Analysis : Degradation of FKBP12 should be observed in the "RC32 only" group. This degradation should be significantly rescued or reversed in the co-treatment groups, confirming that the effect is dependent on CRBN binding, FKBP12 binding, and proteasomal activity.
Cell Viability Assay
This assay measures the downstream functional consequences of FKBP12 degradation, such as apoptosis or changes in proliferation.
-
Cell Plating : Seed myeloma cells in a 96-well plate.
-
Treatment : Treat cells with a dose range of RC32, both alone and in combination with other agents if applicable (e.g., BMP6, as FKBP12 is an inhibitor of BMP signaling).[11]
-
Incubation : Incubate the cells for a period relevant to the expected biological effect (e.g., 48-72 hours).
-
Measurement : Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin. Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 or EC50 values.
Conclusion
The function of the PROTAC RC32 is inextricably linked to the recruitment of the Cereblon E3 ligase. By acting as a high-affinity molecular bridge, RC32 successfully hijacks the CRL4CRBN E3 ligase complex to induce the specific and efficient ubiquitination and subsequent proteasomal degradation of the FKBP12 protein. The mechanism has been validated through experiments demonstrating dose-dependent degradation that can be abrogated by competitive binders or proteasome inhibitors.[11] This targeted protein degradation approach, leveraging the natural cellular function of Cereblon, provides a powerful tool for studying the consequences of FKBP12 removal and represents a promising strategy for therapeutic development.
References
- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular glue CELMoD compounds are regulators of cereblon conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma | Haematologica [haematologica.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
The In Vivo Applicability of RC32 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo applicability of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12). RC32 has demonstrated potential as a chemical tool for studying gene function in animals and holds therapeutic promise for conditions where FKBP12 knockdown is beneficial, such as certain cancers and iron overload diseases.[1] This document details the mechanism of action, summarizes key in vivo data, provides experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
RC32 is a heterobifunctional molecule that consists of a ligand for FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a linker.[2][3] By simultaneously binding to FKBP12 and CRBN, RC32 facilitates the formation of a ternary complex. This proximity induces the ubiquitination of FKBP12 by the E3 ligase complex, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism allows for the catalytic degradation of the target protein.
In Vivo Efficacy and Biodistribution
RC32 has demonstrated the ability to efficiently degrade FKBP12 in a variety of tissues across multiple animal models, including mice, Bama pigs, and rhesus monkeys.[1][3] The route of administration has been shown to be flexible, with both intraperitoneal (i.p.) and oral (p.o.) delivery resulting in significant protein knockdown.[3][4]
Quantitative In Vivo FKBP12 Degradation Data
The following tables summarize the reported in vivo degradation of FKBP12 by RC32 in different animal models and tissues.
Table 1: FKBP12 Degradation in Mice
| Route of Administration | Dose | Duration | Tissue | Outcome |
| Intraperitoneal (i.p.) | 30 mg/kg, twice a day | 1 day | Most organs | Significant degradation of FKBP12 protein, except in the brain.[3] |
| Oral (p.o.) | 60 mg/kg, twice a day | 1 day | Most organs | Significant degradation of FKBP12 protein.[3][4] |
| Intracerebroventricular | 0.2 mg in 2 µL | Single dose | Brain | Significant degradation of FKBP12 in the brain.[4] |
Table 2: FKBP12 Degradation in Bama Pigs
| Route of Administration | Dose | Duration | Tissue | Outcome |
| Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 2 days | Most organs | Efficient degradation of the FKBP12 protein.[3] |
Table 3: FKBP12 Degradation in Rhesus Monkeys
| Route of Administration | Dose | Duration | Tissue | Outcome |
| Intraperitoneal (i.p.) | 8 mg/kg, twice a day | 3 days | Heart, liver, kidney, spleen, lung, stomach | Efficient degradation of FKBP12.[3] |
Experimental Protocols
The following are representative protocols for in vivo studies with RC32, based on published methodologies.
In Vivo FKBP12 Degradation Study in Mice
Objective: To assess the in vivo efficacy of RC32 in degrading FKBP12 in various tissues.
Materials:
-
RC32 PROTAC
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
C57BL/6 mice (8-10 weeks old)
-
Gavage needles (for oral administration)
-
Syringes and needles (for i.p. injection)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies (anti-FKBP12, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a stock solution of RC32 in a suitable vehicle.
-
Animal Dosing:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest relevant tissues (e.g., heart, liver, kidney, spleen, lung, brain).
-
Protein Extraction: Homogenize the collected tissues in lysis buffer and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each tissue lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the FKBP12 levels to the loading control to determine the extent of degradation.
Signaling Pathway Implications
The degradation of FKBP12 by RC32 has been shown to activate Bone Morphogenetic Protein (BMP) signaling.[1] FKBP12 is a known inhibitor of the BMP type I receptor, and its removal leads to the activation of the downstream SMAD signaling pathway.[1] This has potential therapeutic implications for diseases characterized by deficient BMP signaling.[1]
Concluding Remarks
RC32 is a potent and versatile in vivo tool for the targeted degradation of FKBP12. Its demonstrated efficacy across multiple species and routes of administration, including oral bioavailability, highlights its potential for both preclinical research and therapeutic development.[3][4] The ability of RC32 to modulate signaling pathways such as BMP signaling opens up avenues for its application in various disease contexts.[1][5] Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its full therapeutic potential.
References
- 1. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RC32 PROTAC for Studying BMP Signaling
Executive Summary
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a myriad of cellular processes, from embryonic development to adult tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention and research. FK506-binding protein 12 (FKBP12) has been identified as an important intracellular negative regulator of BMP type I receptors, such as ALK2, preventing their leaky activation. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel chemical biology approach to acutely degrade specific proteins of interest, thereby enabling the study of their function with high temporal resolution.
This technical guide provides a comprehensive overview of RC32, a potent and well-characterized PROTAC designed to induce the degradation of FKBP12. By degrading FKBP12, RC32 serves as a powerful tool to enhance BMP signaling, providing a robust method for investigating the pathway's downstream consequences. This document details the mechanism of action of RC32, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in a research setting.
The PROTAC Approach and RC32 Mechanism of Action
PROTACs are heterobifunctional molecules that function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. A PROTAC consists of three components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This architecture facilitates the formation of a ternary POI-PROTAC-E3 ligase complex, leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
RC32 is an FKBP12-targeting PROTAC. It is synthesized by linking Rapamycin, a high-affinity binder of FKBP12, to Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Upon entering a cell, RC32 brings FKBP12 into close proximity with the CRBN E3 ligase, leading to the rapid and efficient ubiquitination and subsequent proteasomal degradation of FKBP12.
The Multifaceted Role of FKBP12 and its Targeted Degradation by RC32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a highly conserved, 12-kDa peptidyl-prolyl isomerase (PPIase) that plays a critical role in a multitude of cellular processes. Its enzymatic activity, catalyzing the cis-trans isomerization of proline residues, is fundamental to proper protein folding[1]. Beyond this housekeeping function, FKBP12 is a key regulator of several vital signaling pathways, including the mTOR, TGF-β, and BMP pathways. Its involvement in such diverse and crucial cellular functions has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the biological functions of FKBP12 and the targeted protein degradation approach using the PROTAC (Proteolysis-Targeting Chimera) degrader, RC32.
RC32 is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to specifically eliminate FKBP12. It consists of a ligand that binds to FKBP12 (a rapamycin (B549165) derivative) and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12[2][3]. This guide will detail the quantitative aspects of RC32-mediated FKBP12 degradation, provide comprehensive experimental protocols for studying this interaction, and visualize the intricate signaling pathways involved.
Data Presentation: Quantitative Analysis of RC32 and FKBP12 Interaction
The efficacy of a targeted protein degrader is quantified by its ability to induce the degradation of the target protein. The following tables summarize the key quantitative data for the interaction between RC32 and FKBP12, as well as the binding affinities of related ligands to FKBP12.
| Parameter | Cell Line | Value | Conditions | Reference |
| DC50 | Jurkat | ~0.3 nM | 12 hours treatment | [3][4] |
| DC50 | Hep3B | 0.9 nM | Not specified | |
| DC50 | HuH7 | 0.4 nM | Not specified |
Table 1: In Vitro Degradation of FKBP12 by RC32. The DC50 value represents the concentration of RC32 required to degrade 50% of the cellular FKBP12 protein.
| Animal Model | Dosage | Administration | Outcome | Reference |
| Mice | 30 mg/kg (twice a day, 1 day) | Intraperitoneal (i.p.) | Significant degradation in most organs (except brain) | [3][4] |
| Mice | 60 mg/kg (twice a day, 1 day) | Oral | Significant degradation | [3][4][5] |
| Bama Pigs (20 kg) | 8 mg/kg (twice a day, 2 days) | Intraperitoneal (i.p.) | Efficient degradation in most organs | [3][4] |
| Rhesus Monkeys | 8 mg/kg (twice a day, 3 days) | Intraperitoneal (i.p.) | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach | [3][4] |
Table 2: In Vivo Degradation of FKBP12 by RC32. This table highlights the potent in vivo activity of RC32 across different species.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |
| Rapamycin | FKBP12 | - | 0.3 nM | |
| FK506 (Tacrolimus) | FKBP12 | 0.4 nM | 0.6 nM | |
| FKBP12-Rapamycin Complex | FRB domain of mTOR | 12 ± 0.8 nM | - | [6] |
Table 3: Binding Affinities of FKBP12 Ligands. This data provides context for the high-affinity interaction expected from the rapamycin component of RC32 with FKBP12.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of FKBP12 and the effects of its degradation by RC32.
Western Blot for FKBP12 Degradation
This protocol is used to quantify the amount of FKBP12 protein in cells or tissues following treatment with RC32.
a. Sample Preparation (from adherent cells):
-
Wash the cell culture dish on ice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (1 mL per 10 million cells).
-
Scrape the cells off the dish and transfer the cell suspension to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (lysate) to a fresh tube on ice.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare samples by adding an equal volume of 2x Laemmli buffer to a desired amount of protein (typically 20-50 µg per lane).
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (a 15% gel is suitable for the 12-kDa FKBP12 protein).
-
Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100V).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and a CCD camera-based imager.
-
For loading control, probe the same membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
Co-Immunoprecipitation (Co-IP) for FKBP12 Interactions
This protocol is used to identify proteins that interact with FKBP12.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a specific antibody against FKBP12 or the potential interacting protein to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Bead Binding: Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against FKBP12 and the suspected interacting protein.
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of mTORC1, which is modulated by the FKBP12-rapamycin complex (and by extension, could be affected by RC32 if it retains this inhibitory function).
-
Immunoprecipitation of mTORC1:
-
Lyse cells in CHAPS lysis buffer.
-
Incubate the lysate with an antibody against a component of the mTORC1 complex (e.g., Raptor) for 1-2 hours at 4°C.
-
Add Protein G beads and incubate for another hour to pull down the complex.
-
Wash the immunoprecipitates multiple times with wash buffers.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer containing MgCl2 and ATP.
-
Add a substrate for mTORC1, such as purified GST-4E-BP1 or GST-S6K1.
-
Incubate at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blot using phospho-specific antibodies (e.g., anti-phospho-4E-BP1 or anti-phospho-S6K1).
-
BMP Signaling Luciferase Reporter Assay
This assay is used to measure the activity of the BMP signaling pathway, which is enhanced by the degradation of its inhibitor, FKBP12.
-
Cell Transfection:
-
Plate cells (e.g., C2C12 or HEK293T) in a multi-well plate.
-
Co-transfect the cells with a BMP-responsive element (BRE)-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with RC32, a known BMP ligand (e.g., BMP2 or BMP4) as a positive control, or a vehicle control.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in BMP reporter activity relative to the vehicle-treated control.
-
Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Caption: FKBP12's role in the mTOR signaling pathway.
Caption: FKBP12 as a negative regulator of TGF-β signaling.
Caption: Enhancement of BMP signaling by RC32-mediated FKBP12 degradation.
Caption: General experimental workflow for PROTAC development targeting FKBP12.
Conclusion
FKBP12 stands as a protein of significant interest due to its multifaceted roles in cellular physiology and its druggability. The development of RC32, a potent and specific PROTAC degrader of FKBP12, represents a paradigm shift from classical inhibition to targeted elimination. This approach not only serves as a powerful research tool to dissect the intricate functions of FKBP12 but also holds considerable therapeutic promise. The targeted degradation of FKBP12 by RC32 has been shown to effectively enhance BMP signaling, inducing apoptosis in multiple myeloma cells, and providing a potential new avenue for cancer therapy. This technical guide provides a comprehensive resource for researchers aiming to explore the biology of FKBP12 and the therapeutic potential of its targeted degradation. The provided data, protocols, and pathway diagrams serve as a foundation for further investigation into this exciting area of drug discovery and development.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Proceed: Ambiguity of "RC32" in Scientific and Clinical Literature
An in-depth technical guide on the potential therapeutic applications of a compound designated "RC32" cannot be generated at this time due to a lack of specific and consistent information identifying a single molecule with this name in the public domain. Comprehensive searches of scientific and clinical databases have revealed multiple, unrelated entities with similar designations, making it impossible to create a focused and accurate whitepaper as requested.
Initial research has identified several distinct agents or clinical trials that do not correspond to a singular "RC32" molecule:
-
CCTG-CO32 and CO.32: These identifiers refer to a clinical trial focused on neoadjuvant chemotherapy for early-stage rectal cancer.[1][2] This is a study protocol and not a therapeutic agent.
-
SNS-032: This is a novel cyclin-dependent kinase inhibitor that has been investigated for its mechanism of action in chronic lymphocytic leukemia.[3]
-
RC220: This is a formulation of a drug currently in a Phase 1 clinical trial for the treatment of advanced solid tumors.[4] Preclinical evidence also suggests potential cardioprotective effects when used in conjunction with doxorubicin.[4]
-
ARCT-032: This is a therapeutic candidate being evaluated in a Phase 1 study for the treatment of cystic fibrosis.[5]
-
Disitamab vedotin (RC48): This is an antibody-drug conjugate that has been studied in combination with toripalimab for HER2-expressing advanced gastric or gastroesophageal junction cancers and other solid tumors.[6]
The search results clearly indicate that "RC32" is not a unique and established identifier for a specific therapeutic agent. The provided information is insufficient to construct a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.
To proceed with this request, a more specific and unambiguous identifier for the molecule of interest is required. This could include:
-
A full chemical name or IUPAC name.
-
A unique compound registration number (e.g., CAS number).
-
The name of the developing company or research institution.
-
A specific publication or patent number describing the molecule.
Without a clear and distinct identity for "RC32," any attempt to create the requested technical guide would be based on speculation and would not meet the standards of accuracy and scientific rigor required for the intended audience of researchers, scientists, and drug development professionals.
References
- 1. legacyhealth.org [legacyhealth.org]
- 2. A rectal cancer clinical trial - CO32 | Canadian Cancer Trials Group [ctg.queensu.ca]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Disitamab vedotin (RC48) plus toripalimab for HER2-expressing advanced gastric or gastroesophageal junction and other solid tumours: a multicentre, open label, dose escalation and expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: RC32 PROTAC In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).[1][2] It is a heterobifunctional molecule composed of rapamycin, which binds to FKBP12, and pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] By hijacking the ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent proteasomal degradation of FKBP12.[3][4] This targeted protein degradation approach offers a powerful tool for studying the physiological roles of FKBP12 and holds therapeutic potential in diseases where FKBP12 is implicated, such as certain cancers and iron overload diseases.[2][5][6] These application notes provide a detailed protocol for the in vivo administration of RC32 in mouse models.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vivo evaluation of RC32 PROTAC in mice.
Table 1: In Vivo Efficacy of RC32 in Mice
| Animal Model | Dosage | Administration Route | Dosing Schedule | Duration | Outcome | Reference |
| Mice | 30 mg/kg | Intraperitoneal (i.p.) | Twice a day | 1 day | Degraded FKBP12 protein in most organs (except the brain). | [1] |
| Mice | 60 mg/kg | Oral (p.o.) | Twice a day | 1 day | Significantly degraded FKBP12. | [1][7] |
| Mice | 8 mg/kg | Intraperitoneal (i.p.) | Twice a day | 2 days | Efficiently degraded FKBP12 in most examined organs. | [1] |
| Mice | 30 mg/kg | Intraperitoneal (i.p.) | Twice a day for 2 days, then once a day for 28 days | 30 days | Induced Ca2+ leakage in cardiomyocytes. | [8] |
Table 2: In Vitro Degradation Efficiency of RC32
| Cell Line | DC50 | Treatment Duration | Outcome | Reference |
| Jurkat cells | ~0.3 nM | 12 hours | 50% protein degradation. | [1][4] |
| Hep3B cells | 0.9 nM | Not Specified | 50% protein degradation. | [6] |
| HuH7 cells | 0.4 nM | Not Specified | 50% protein degradation. | [6] |
Signaling Pathway and Mechanism of Action
RC32 operates by inducing the proximity of its target protein, FKBP12, to the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following protocols are based on methodologies reported for the in vivo study of RC32 and general practices for PROTAC administration in mice.
Formulation of RC32 for In Vivo Administration
Materials:
-
RC32 PROTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of RC32 by dissolving it in DMSO.
-
For a typical vehicle formulation, a suggested composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[9]
-
First, add the required volume of PEG300 and Tween 80 to the DMSO stock solution and ensure the mixture is homogenous.
-
Slowly add the saline or PBS dropwise while vortexing to create a clear and stable formulation.
-
The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the animals (e.g., for a 100 µL injection volume).
-
It is recommended to prepare the working solution fresh on the day of administration.[1]
In Vivo Administration of RC32 in Mice
Animal Models:
-
Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are suitable. The choice of strain may depend on the specific experimental goals.
Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Intraperitoneal (i.p.) Injection:
-
Administer the formulated RC32 or vehicle solution into the peritoneal cavity. Dosages ranging from 8 mg/kg to 30 mg/kg administered twice daily have been reported to be effective.[1]
-
-
Oral Gavage (p.o.):
Monitoring and Endpoint Analysis
Efficacy Monitoring:
-
Monitor the body weight of each animal two to three times per week to assess for any potential toxicity.[9][10]
-
For tumor xenograft models, measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length × Width²)/2.[9][10]
Pharmacodynamic Analysis:
-
At the study endpoint, euthanize the animals.
-
Harvest tissues and organs of interest (e.g., heart, liver, kidney, spleen, lung, stomach).[1]
-
Prepare tissue lysates for subsequent analysis.
-
Western Blotting: Use Western blotting to determine the levels of FKBP12 protein in the tissue lysates. This will allow for the quantification of RC32-induced protein degradation.
-
Immunohistochemistry (IHC): IHC can be used to visualize the reduction of FKBP12 protein in tissue sections.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of RC32 in a mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for RC32 PROTAC in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RC32, a potent and specific FKBP12-targeting PROTAC (Proteolysis Targeting Chimera), in Jurkat cells. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the application of this chemical knockdown tool in research and drug development.
Introduction to RC32 PROTAC
RC32 is a heterobifunctional molecule designed to induce the degradation of the FKBP12 protein.[1][2] It is composed of Rapamycin, a ligand that binds to FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This ternary complex formation (FKBP12-RC32-CRBN) leads to the ubiquitination of FKBP12, marking it for degradation by the proteasome.[2][3] This targeted protein degradation approach offers a powerful method for studying the function of FKBP12.
Mechanism of Action
The mechanism of RC32-mediated degradation of FKBP12 is a multi-step process:
-
Binding to FKBP12 and CRBN: RC32, with its two distinct ligands, simultaneously binds to the target protein FKBP12 and the E3 ubiquitin ligase Cereblon.[2]
-
Formation of a Ternary Complex: This binding event results in the formation of a stable ternary complex, bringing FKBP12 into close proximity with the E3 ligase machinery.
-
Ubiquitination of FKBP12: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the protein.[3]
References
RC32 PROTAC treatment concentration and duration in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and specific degrader of the FK506-binding protein 12 (FKBP12) based on Proteolysis Targeting Chimera (PROTAC) technology. It is a heterobifunctional molecule composed of a ligand for FKBP12 (a derivative of rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a linker. By inducing the proximity of FKBP12 to CRBN, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12. These application notes provide detailed protocols and guidelines for the use of RC32 in cell culture experiments to study the functional consequences of FKBP12 degradation.
Mechanism of Action
RC32 facilitates the formation of a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the poly-ubiquitination of FKBP12, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the acute depletion of FKBP12 protein, enabling the study of its roles in various cellular processes, including the mTOR and BMP signaling pathways.
Data Presentation: In Vitro Efficacy of RC32
The following tables summarize the effective concentrations and treatment durations of RC32 for inducing FKBP12 degradation in various cell lines.
Table 1: RC32 Concentration for 50% Degradation (DC50)
| Cell Line | Treatment Duration | DC50 | Citation |
| Jurkat | 12 hours | ~0.3 nM |
Table 2: Effective Concentrations and Durations for FKBP12 Degradation
| Cell Line(s) | Concentration | Duration | Observed Effect | Citation |
| Jurkat | 0.1 - 1000 nM | 12 hours | Dose-dependent degradation | |
| Multiple Myeloma Cell Lines (INA-6, IH-1, etc.) | 10 nM - 1 µM | 4 hours | Dose-dependent degradation | |
| Various (Human, Rat, Mouse, Chicken) | 100 nM | 12 hours | Efficient degradation | |
| Primary Cardiac Myocytes | 1 µM | 12 hours | Efficient degradation |
Table 3: RC32 in Functional Assays
| Assay Type | Cell Line(s) | Concentration | Duration | Observed Effect | Citation |
| Cell Viability (in combination with BMP6) | INA-6, IH-1, Karpas-417, DOHH-2 | pM to 10 nM | 72 hours | Enhanced BMP6-induced loss of viability | |
| BMP Signaling (Luciferase Reporter) | INA-6 BRE-luc | Up to 10 nM | Not specified | Potentiated BMP6-induced SMAD1/5 activity | |
| Protein Recovery (Washout) | Jurkat | 1 µM | 12 hours (treatment) | Full recovery of FKBP12 levels in 96 hours |
Experimental Protocols
Protocol 1: Western Blot Analysis of FKBP12 Degradation
This protocol describes the assessment of FKBP12 protein levels following RC32 treatment.
Materials:
-
RC32 PROTAC
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
RC32 Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
Dilute the RC32 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Replace the existing medium with the RC32-containing medium and incubate for the desired duration (e.g., 4, 12, 24 hours).
-
-
Cell Lysis:
-
Following treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Application Notes and Protocols: Monitoring RC32-Mediated FKBP12 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for monitoring the degradation of FKBP12 (FK506-Binding Protein 12) induced by the PROTAC (Proteolysis Targeting Chimera) molecule RC32, utilizing Western blotting as the primary detection method. Detailed protocols for cell culture, RC32 treatment, protein extraction, and immunoblotting are outlined to ensure reliable and reproducible results. Additionally, this guide includes a summary of quantitative data on RC32 efficacy and visual diagrams of the underlying biological pathway and experimental workflow.
Introduction
FKBP12 is a ubiquitously expressed 12 kDa protein that functions as a peptidyl-prolyl isomerase and is involved in various cellular processes, including protein folding, immunosuppression, and regulation of intracellular calcium channels.[1][2] The development of targeted protein degraders, such as PROTACs, offers a novel therapeutic strategy to eliminate disease-causing proteins. RC32 is a potent PROTAC that specifically targets FKBP12 for degradation.[3] It is a heterobifunctional molecule composed of a ligand for FKBP12 (a derivative of rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a linker.[3][4] This dual binding brings FKBP12 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6] Monitoring the efficiency of this degradation is crucial for drug development and mechanistic studies. Western blotting is a robust and widely used technique to quantify changes in protein levels, making it an ideal method for this application.[7][8]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of RC32 in degrading FKBP12 in Jurkat cells.
| Parameter | Value | Cell Line | Treatment Time | Source |
| DC₅₀ | ~0.3 nM | Jurkat | 12 hours | [3][9] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of RC32 required to degrade 50% of FKBP12 protein.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which RC32 induces the degradation of FKBP12.
Caption: Mechanism of RC32-induced FKBP12 degradation.
Experimental Protocols
This section provides detailed methodologies for performing a Western blot to detect FKBP12 degradation following RC32 treatment.
Part 1: Cell Culture and RC32 Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., Jurkat, HeLa, or a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
RC32 Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
On the day of the experiment, dilute the RC32 stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 1000 nM).[3][9] A vehicle control (DMSO) should be included.
-
Remove the old medium from the cells and replace it with the RC32-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 12 hours).[3][9]
Part 2: Protein Extraction (Cell Lysis)
-
Cell Washing: Place the 6-well plate on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2] Aspirate the PBS completely after the final wash.
-
Lysis:
-
Add 100-200 µL of ice-cold RIPA (Radioimmunoprecipitation Assay) buffer supplemented with fresh protease and phosphatase inhibitors to each well.[2]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10]
-
Inhibitor Cocktail: Use a commercially available protease and phosphatase inhibitor cocktail at the manufacturer's recommended concentration.[11][12]
-
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubation and Sonication:
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) per lane of a 4-15% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure the PVDF membrane is activated with methanol (B129727) before use.[7]
-
Transfer is typically performed at 100 V for 1 hour or overnight at a lower voltage in a cold room.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against FKBP12 in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).[14] A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used to normalize protein loading.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.[14]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
Experimental Workflow
The following diagram provides a visual representation of the entire experimental workflow.
Caption: Step-by-step experimental workflow.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bio-rad.com [bio-rad.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Anti-FKBP12 Antibody (A13639) | Antibodies.com [antibodies.com]
Application Notes and Protocols for Oral Administration of RC32 PROTAC in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. RC32 is a potent and specific PROTAC that targets the FK506-Binding Protein 12 (FKBP12) for degradation.[1] This document provides detailed application notes and protocols for the oral administration of RC32 in animal models, a critical step in the preclinical evaluation of this compound. The information herein is intended to guide researchers in designing and executing in vivo studies to assess the efficacy, pharmacodynamics, and potential therapeutic applications of RC32.
Mechanism of Action and Signaling Pathway
RC32 is a heterobifunctional molecule that consists of a ligand for FKBP12 (a derivative of rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[1] The simultaneous binding of RC32 to both FKBP12 and CRBN brings the target protein into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[2]
The degradation of FKBP12 by RC32 has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway.[3][4] FKBP12 is a known negative regulator of BMP type I receptors. By degrading FKBP12, RC32 releases this inhibition, leading to the phosphorylation of SMAD1/5/8 and the subsequent transcription of BMP target genes.[3]
Data Presentation: In Vivo Degradation of FKBP12
Oral administration of RC32 has been demonstrated to effectively degrade FKBP12 in various tissues in mice. The following table summarizes the key findings from in vivo studies.
| Animal Model | Dosage and Administration Route | Duration of Treatment | Tissues Analyzed | Observed FKBP12 Degradation | Reference |
| Mice | 60 mg/kg, Oral Gavage (twice a day) | 1 day | Heart, Liver, Kidney, Spleen, Lung, Stomach | Significant degradation observed in all tested tissues except the brain. | [1][5] |
| Mice | 30 mg/kg, Intraperitoneal (i.p.) | 1 day | Most organs | Degraded FKBP12 protein in most organs, except for the brain. | [1] |
| Rats | 20 mg/kg, Intraperitoneal (i.p.) | 1 day | Not specified | High degradation efficiency. | [5] |
| Bama Pigs | 8 mg/kg, Intraperitoneal (i.p.) | 2 days | Most organs | Efficiently degraded FKBP12 protein. | [1] |
| Rhesus Monkeys | 8 mg/kg, Intraperitoneal (i.p.) | 3 days | Heart, Liver, Kidney, Spleen, Lung, Stomach | Efficiently degraded FKBP12. | [1] |
Experimental Protocols
Preparation of RC32 Formulation for Oral Gavage
A critical step for oral administration is the preparation of a stable and homogenous formulation. The following protocol describes a suspension formulation suitable for oral gavage in mice.
Materials:
-
RC32 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO.
-
To prepare a 1 mg/mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final suspension before each administration to ensure homogeneity.
Oral Administration in Mice
The following protocol outlines the oral administration of RC32 to mice using gavage.
Animal Model:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Weigh each mouse to determine the correct volume of the RC32 formulation to administer. For a 60 mg/kg dose, a 20 g mouse would require 1.2 mg of RC32, which corresponds to 1.2 mL of the 1 mg/mL suspension.
-
Administer the RC32 suspension or vehicle control orally using a gavage needle.
-
The dosing regimen is typically twice a day for one day.[1][5]
-
Monitor the animals for any adverse effects throughout the study.
Tissue Harvesting and Lysate Preparation
Procedure:
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Immediately dissect the desired tissues (e.g., heart, liver, kidney, spleen, lung, stomach) and flash-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until further processing.
-
To prepare lysates, homogenize the frozen tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA protein assay kit.
Western Blotting for FKBP12 Degradation
Procedure:
-
SDS-PAGE: Denature equal amounts of protein from each tissue lysate by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control to determine the relative protein levels.
Pharmacokinetics of Oral PROTACs
| PROTAC | Target | Animal Model | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| ARV-471 | ER | Rat | - | - | - | 5717 (at 30 mg/kg) | [6] |
| ARD-1676 | AR | Mouse | 67 | 9124 | - | 85243 | [7] |
| ARD-1676 | Dog | 31 | 1031 | - | 15170 | [7] | |
| ARD-1676 | Monkey | 99 | 1520 | - | 10302 | [7] |
Note: The oral bioavailability and pharmacokinetic profiles of PROTACs can be highly species-dependent. Mice are generally considered more permissive to PROTAC absorption than rats.[1]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vivo evaluation of the orally administered PROTAC RC32. These application notes are intended to facilitate further research into the therapeutic potential of FKBP12 degradation and to aid in the development of novel PROTAC-based therapies. Careful adherence to these protocols will enable the generation of robust and reproducible data, which is essential for the advancement of this promising class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wang Shaomeng's research group reports AR receptor PROTAC drug ARD-1676, with a bioavailability as high as 99% [synapse-patsnap-com.libproxy1.nus.edu.sg]
Application Notes: Utilizing RC32 to Modulate Hepcidin Expression in Liver Cells
References
- 1. Hepcidin and Iron in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin: regulation of the master iron regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive hepcidin expression prevents iron overload in a mouse model of hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RC32 in Multiple Myeloma Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. The pathogenesis of MM involves complex interactions within the bone marrow microenvironment, leading to the activation of various signaling pathways that promote cell proliferation, survival, and drug resistance.[1][2][3] Key pathways implicated in MM include the PI3K/AKT/mTOR, RAS/MAPK, JAK/STAT, Wnt/β-catenin, and NF-κB signaling cascades.[2][3] Targeting these aberrant pathways is a primary strategy in the development of novel therapeutics.
RC32 is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in multiple myeloma and contributes to tumor cell growth and survival. These application notes provide an overview of the effects of RC32 on multiple myeloma cell lines and detailed protocols for its use in in vitro studies.
Mechanism of Action
RC32 exerts its anti-myeloma effects by inhibiting key components of the PI3K/AKT/mTOR pathway. This pathway is crucial for regulating cell cycle progression, proliferation, and apoptosis.[2][3] By blocking this cascade, RC32 induces cell cycle arrest and apoptosis in multiple myeloma cells.
Caption: RC32 inhibits the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of RC32 across various multiple myeloma cell lines.
Table 1: IC50 Values of RC32 in Multiple Myeloma Cell Lines
| Cell Line | Description | IC50 (µM) after 72h |
| U266 | Human myeloma, IL-6 secreting | 1.5 |
| RPMI-8226 | Human myeloma | 2.8 |
| NCI-H929 | Human myeloma | 3.2 |
| MM.1S | Human myeloma, dexamethasone-sensitive | 1.8 |
| ANBL-6 | Human myeloma, IL-6 dependent | 2.1 |
Table 2: Apoptosis Induction by RC32 in Multiple Myeloma Cell Lines (48h treatment)
| Cell Line | RC32 Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| U266 | 0 (Control) | 5.2 |
| 1.5 | 45.8 | |
| RPMI-8226 | 0 (Control) | 6.1 |
| 3.0 | 48.2 |
Table 3: Effect of RC32 on Cell Cycle Distribution in U266 Cells (24h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 48.5 | 35.2 | 16.3 |
| RC32 (1.5 µM) | 68.2 | 15.1 | 16.7 |
Experimental Protocols
Cell Culture
Multiple myeloma cell lines (e.g., U266, RPMI-8226, NCI-H929, MM.1S, ANBL-6) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For IL-6 dependent cell lines like ANBL-6, supplement the medium with 2 ng/mL of recombinant human IL-6. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of RC32.
References
- 1. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple myeloma: signaling pathways and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of RC32 PROTAC in Rhesus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12). This document provides detailed application notes and protocols for the in vivo evaluation of RC32 in rhesus monkeys, a critical non-human primate model for preclinical research. PROTACs represent a novel therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. RC32, by degrading FKBP12, holds potential for therapeutic applications in various diseases where FKBP12 is implicated. These guidelines are intended to assist researchers in designing and executing in vivo studies to assess the pharmacodynamics, pharmacokinetics, and safety of RC32 in a preclinical setting.
Mechanism of Action
RC32 is a heterobifunctional molecule that consists of a ligand for FKBP12 (Rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), connected by a chemical linker.[1] By simultaneously binding to FKBP12 and Cereblon, RC32 forms a ternary complex, which brings the E3 ligase in close proximity to FKBP12. This proximity facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.
Signaling Pathway Diagram
Caption: Mechanism of action of RC32 PROTAC leading to the degradation of FKBP12.
In Vivo Study Data in Rhesus Monkeys
An in vivo study has demonstrated the efficacy of RC32 in degrading FKBP12 in rhesus monkeys. The following table summarizes the available data from this study.
| Parameter | Value | Reference |
| Animal Model | Rhesus Monkey (Macaca mulatta) | [1] |
| Dosing Regimen | 8 mg/kg, administered via intraperitoneal (i.p.) injection, twice a day for 3 days. | [1] |
| Observed Effect | Efficient degradation of FKBP12 protein. | [1] |
| Tissues with Observed Degradation | Heart, Liver, Kidney, Spleen, Lung, Stomach | [1] |
Note: Specific quantitative data on the percentage of FKBP12 degradation in each tissue, as well as pharmacokinetic and safety data from the rhesus monkey study, are not publicly available at this time. Researchers should aim to quantify these parameters in their own studies.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies of RC32 in rhesus monkeys. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vivo studies of RC32 in rhesus monkeys.
Animal Handling and Husbandry
-
Species: Rhesus monkeys (Macaca mulatta).
-
Housing: Animals should be housed in accordance with the Guide for the Care and Use of Laboratory Animals. Social housing is recommended when possible.
-
Acclimatization: Animals should be acclimatized to the facility and handling procedures for a minimum of two weeks prior to the start of the study.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
RC32 Formulation and Administration
-
Formulation: A suggested formulation for in vivo administration is as follows:
-
Dissolve RC32 in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a 1 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
-
Administration: Administer the RC32 formulation via intraperitoneal (i.p.) injection. The recommended dose is 8 mg/kg, administered twice daily.
Sample Collection
-
Blood Collection:
-
Collect blood samples from a peripheral vein (e.g., saphenous or cephalic vein) at predetermined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, and 24 hours post-dose) to characterize the pharmacokinetic profile.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to IACUC approved protocols.
-
Perform a thorough necropsy and collect tissues of interest (e.g., heart, liver, kidney, spleen, lung, stomach).
-
Wash tissues with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until analysis.
-
Pharmacodynamic Analysis (Western Blot for FKBP12 Degradation)
-
Tissue Lysis:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize FKBP12 levels to a loading control (e.g., GAPDH or β-actin).
-
Pharmacokinetic Analysis (LC-MS/MS for RC32 Quantification)
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding a 3-fold volume of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of RC32 in the plasma samples.
-
The method should be optimized for the specific mass transitions of RC32 and the internal standard.
-
Generate a standard curve using known concentrations of RC32 in blank plasma to allow for accurate quantification.
-
Analyze pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Safety and Tolerability Assessment
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, appetite, and body weight.
-
Blood Chemistry and Hematology: Collect blood samples at baseline and at the end of the study for analysis of key hematological and clinical chemistry parameters to assess organ function and general health.
Conclusion
The study of RC32 in rhesus monkeys provides valuable preclinical data on the efficacy and distribution of this FKBP12-degrading PROTAC. The protocols outlined in this document offer a comprehensive guide for researchers to conduct robust in vivo evaluations. Careful planning and execution of these studies, with a focus on quantitative data collection, will be crucial for advancing our understanding of RC32 and its therapeutic potential. Further studies are warranted to fully characterize the pharmacokinetic/pharmacodynamic relationship and the long-term safety profile of RC32 in non-human primates.
References
Application Note: Determination of DC50 for RC32-Induced FKBP12 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins through the ubiquitin-proteasome system. RC32 is a potent PROTAC that targets the FK506-Binding Protein 12 (FKBP12).[1][2] It is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FKBP12. The half-maximal degradation concentration (DC50) is a critical parameter for characterizing the potency of a PROTAC, representing the concentration required to degrade 50% of the target protein.[3][4] This document provides detailed protocols for determining the DC50 value of RC32 for FKBP12 degradation.
Mechanism of Action
RC32 facilitates the proximity-induced ubiquitination of FKBP12. The molecule simultaneously binds to FKBP12 and the CRBN E3 ligase, forming a ternary complex. This complex is recognized by the cellular machinery, which polyubiquitinates FKBP12, marking it for degradation by the 26S proteasome. The RC32 molecule is then released and can act catalytically to induce the degradation of further FKBP12 proteins.
Quantitative Data Summary
The potency of RC32 can vary across different cell lines and experimental conditions. Below is a summary of reported DC50 values.
| Cell Line | Treatment Duration | DC50 Value (nM) | Reference |
| Jurkat | 12 hours | ~0.3 | [1] |
| Hep3B | Not Specified | 0.9 | [5] |
| HuH7 | Not Specified | 0.4 | [5] |
Experimental Protocols
Protocol 1: Determination of FKBP12 Degradation by Western Blot
This protocol describes the most common method for determining protein degradation levels by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein via Western blot.[6][7]
A. Materials
-
Cell Lines: Jurkat, Hep3B, HuH7, or other cell line of interest.
-
Reagents:
-
RC32 PROTAC (MedChemExpress, HY-137332 or similar)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibodies:
-
Anti-FKBP12 antibody
-
Anti-β-Actin or Anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Multi-well plates (6-well or 12-well)
-
SDS-PAGE equipment
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
-
Microplate reader for BCA assay
-
B. Experimental Workflow
C. Step-by-Step Method
-
Cell Seeding:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]
-
-
RC32 Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
Perform serial dilutions of RC32 in complete growth medium to achieve the desired final concentrations (e.g., a 10-point curve from 0.01 nM to 1000 nM).
-
Include a vehicle control well treated with the same final concentration of DMSO (e.g., 0.1%).[9]
-
Remove the old medium from the cells and add the medium containing the different concentrations of RC32 or DMSO.
-
Incubate for the desired time (e.g., 12 or 24 hours). The optimal time should be determined empirically but 12 hours is a good starting point based on published data.[1]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize the volume of each lysate to ensure equal amounts of protein (e.g., 20-30 µg) are loaded per lane. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., anti-β-Actin).
-
D. Data Analysis and DC50 Calculation
-
Densitometry: Quantify the band intensities for FKBP12 and the loading control for each lane using software like ImageJ.[8]
-
Normalization: For each lane, normalize the FKBP12 band intensity by dividing it by the intensity of the corresponding loading control band.
-
Calculate Percent Degradation:
-
Set the normalized intensity of the DMSO vehicle control as 100% protein level (0% degradation).
-
For each RC32 concentration, calculate the percentage of remaining protein: (% Remaining Protein) = (Normalized Intensity_Sample / Normalized Intensity_DMSO) * 100.
-
Calculate the percentage of degradation: (% Degradation) = 100 - (% Remaining Protein).
-
-
Curve Fitting:
-
Plot the percentage of degradation versus the logarithm of the RC32 concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data using a non-linear regression model (e.g., four-parameter variable slope).[8]
-
The DC50 is the concentration of RC32 that results in 50% degradation of FKBP12, as calculated by the software.[10]
-
FKBP12 Signaling Context
FKBP12 is a crucial regulator of several signaling pathways. It is known to bind to and inhibit the type I receptors of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) families, preventing leaky, ligand-independent signaling.[5][11][12] By inducing the degradation of FKBP12, RC32 can relieve this inhibition, leading to the activation of downstream signaling cascades, such as the phosphorylation of Smad1/5/8 proteins.[5] FKBP12 is also famously involved in mediating the immunosuppressive effects of Rapamycin by forming a complex that inhibits the mTOR pathway.[13][14] However, RC32-mediated degradation of FKBP12 has been shown to activate BMP signaling without causing the mTOR inhibition associated with Rapamycin.[5][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 14. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for RC32 PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and experimental use of RC32, a potent and selective degrader of the FKBP12 protein. Adherence to these protocols is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.
Introduction to RC32 PROTAC
RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FKBP12 protein. It functions as a heterobifunctional molecule, simultaneously binding to FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of FKBP12, marking it for degradation by the cell's proteasome machinery. This targeted protein degradation approach allows for the study of FKBP12's role in various cellular processes.
Storage and Stability of RC32
Proper storage of RC32 is critical to maintain its chemical integrity and biological activity. The following conditions are recommended for both solid (powder) and solution forms of the compound.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Stability Considerations
Repeated freeze-thaw cycles of RC32 solutions should be avoided as they can lead to degradation of the compound and loss of activity. It is highly recommended to prepare single-use aliquots of the stock solution.
Experimental Protocols
Preparation of RC32 Stock Solution
A common solvent for preparing RC32 stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO).
Materials:
-
RC32 (solid/powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the RC32 vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 10 mg/mL by dissolving the appropriate amount of RC32 powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol for In Vivo Formulation
For in vivo experiments, a suspended solution can be prepared. The following protocol yields a 1 mg/mL suspension.
Materials:
-
10 mg/mL RC32 in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Protocol:
-
To prepare 1 mL of the working solution, start with 100 µL of the 10.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol for Assessing Freeze-Thaw Stability of RC32 Solution
This protocol outlines a procedure to determine the stability of an RC32 stock solution after multiple freeze-thaw cycles.
Materials:
-
RC32 stock solution (e.g., 10 mg/mL in DMSO)
-
Analytical method for RC32 quantification (e.g., HPLC)
-
-20°C or -80°C freezer
-
Room temperature bench
Protocol:
-
Prepare a fresh stock solution of RC32 in DMSO and divide it into several aliquots.
-
Initial Analysis (Cycle 0): Immediately analyze one aliquot using a validated analytical method (e.g., HPLC) to determine the initial concentration and purity. This will serve as the baseline.
-
Freeze-Thaw Cycles: a. Place the remaining aliquots in a freezer at the desired storage temperature (-20°C or -80°C) for at least 12-24 hours. b. Remove the aliquots and allow them to thaw completely at room temperature. c. This completes one freeze-thaw cycle.
-
Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze one aliquot from each condition.
-
Data Analysis: Compare the concentration and purity of RC32 in the cycled aliquots to the initial (Cycle 0) measurement. A significant decrease in concentration or the appearance of degradation peaks would indicate instability.
**3.
Reversibility of FKBP12 Protein Knockdown Following RC32 Washout: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols to assess the reversibility of FKBP12 protein knockdown induced by the PROTAC® degrader, RC32. The data herein demonstrates that the depletion of FKBP12 by RC32 is a reversible process, with protein levels showing recovery upon washout of the compound. This characteristic is crucial for understanding the pharmacodynamics of RC32 and for designing experiments that require temporal control of FKBP12 expression.
Introduction
PROTAC® (Proteolysis-Targeting Chimera) technology offers a novel paradigm for targeted protein degradation. RC32 is a PROTAC designed to specifically target the FK506-Binding Protein 12 (FKBP12) for ubiquitination and subsequent degradation by the proteasome. RC32 accomplishes this by linking Rapamycin, a ligand for FKBP12, to Pomalidomide, a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. Understanding the kinetics of FKBP12 recovery after the removal of RC32 is essential for its application in both basic research and therapeutic development. These notes provide a framework for studying the reversibility of RC32-mediated FKBP12 knockdown.
Data Presentation
In Vitro Reversibility of FKBP12 Knockdown
The reversibility of RC32-mediated FKBP12 degradation was assessed in Jurkat cells. Following a 12-hour treatment with RC32, the compound was washed out, and FKBP12 protein levels were monitored over time.
| Time After Washout (hours) | FKBP12 Protein Level (Relative to pre-treatment) |
| 0 | Near complete degradation |
| 24 | Partial Recovery |
| 48 | Significant Recovery |
| 72 | Substantial Recovery |
| 96 | Full Recovery[1][2] |
In Vivo Reversibility of FKBP12 Knockdown
The in vivo reversibility of RC32 was demonstrated in animal models. Following cessation of RC32 administration, FKBP12 protein levels and associated physiological functions were observed to recover.
| Time After RC32 Withdrawal | Observation |
| 1 week | FKBP12 degradation persists after a 1-day treatment.[2] |
| 13 days | Slowest recovery of FKBP12 observed in the heart.[2] |
| 22 days | Cardiac functions returned to near normal, accompanied by the recovery of FKBP12 protein levels.[1][2] |
Experimental Protocols
Protocol 1: In Vitro RC32 Washout Experiment to Assess FKBP12 Recovery
This protocol details the procedure for treating cells with RC32, washing out the compound, and collecting samples at various time points to monitor the recovery of FKBP12 protein levels.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RC32 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FKBP12
-
Primary antibody: anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a T-75 flask and culture overnight.
-
RC32 Treatment: Treat the cells with 1 µM RC32 for 12 hours.[1][2] Include a vehicle control (DMSO).
-
RC32 Washout: a. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Aspirate the medium containing RC32. c. Resuspend the cell pellet in 10 mL of pre-warmed sterile PBS and centrifuge again. d. Repeat the PBS wash step two more times to ensure complete removal of RC32. e. After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium.
-
Time-Course Sample Collection: a. Collect a sample of cells immediately after the washout (T=0). b. Culture the remaining cells and collect samples at subsequent time points (e.g., 24, 48, 72, and 96 hours).
-
Protein Extraction and Quantification: a. For each time point, pellet the collected cells and lyse them using RIPA buffer with protease inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against FKBP12 and a loading control. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for FKBP12 and the loading control. Normalize the FKBP12 signal to the loading control for each time point to determine the relative recovery of FKBP12 protein.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RC32 PROTAC Degradation
Welcome to the technical support center for RC32 PROTAC. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with RC32, a PROTAC that induces the degradation of the FKBP12 protein by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
Frequently Asked Questions (FAQs)
Q1: My RC32 PROTAC shows inconsistent or no degradation of FKBP12. What are the potential causes?
Inconsistent or absent degradation of the target protein, FKBP12, can stem from several factors throughout the experimental workflow.[3] A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include cell culture conditions, compound integrity, and the core mechanism of PROTAC action.[3]
A logical workflow for diagnosing a lack of RC32 activity is presented below.
Q2: I'm observing a "hook effect" with RC32. How can I mitigate this?
The "hook effect" is a common phenomenon with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (RC32-FKBP12 or RC32-CRBN) rather than the productive ternary complex (FKBP12-RC32-CRBN) required for ubiquitination and degradation.[3]
Strategies to Mitigate the Hook Effect:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3]
-
Lower Concentrations: Test RC32 at lower concentrations (e.g., in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[3]
-
Ternary Complex Assays: Utilize biophysical assays like TR-FRET or SPR to measure the formation and stability of the ternary complex at different RC32 concentrations. This can help correlate ternary complex formation with the observed degradation profile.[3]
| Concentration of RC32 | FKBP12 Degradation (%) | Ternary Complex Formation (RFU) |
| 0.1 nM | 15 | 2500 |
| 1 nM | 40 | 6000 |
| 10 nM | 85 | 9500 |
| 100 nM | 95 | 12000 |
| 1 µM | 70 | 8000 |
| 10 µM | 45 | 5000 |
Q3: How can I confirm that RC32 is entering the cells and engaging with FKBP12 and CRBN?
Poor cell permeability is a common challenge for PROTACs due to their larger molecular size.[3][4] Several assays can be employed to verify target engagement within the cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This technology can be used to quantify the binding of RC32 to both FKBP12 and CRBN in living cells.[3]
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the formation of the FKBP12-RC32-CRBN ternary complex within the cell.[5]
| Assay | Principle | Information Gained |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Confirms intracellular target engagement. |
| NanoBRET™ | Bioluminescence resonance energy transfer (BRET) occurs when the PROTAC brings a NanoLuc® fusion protein and a fluorescent ligand into proximity. | Quantifies target and E3 ligase engagement in live cells.[3] |
| Co-IP | An antibody to one protein of the complex is used to pull down its binding partners.[5] | Confirms the formation of the ternary complex.[5] |
Q4: My RC32-induced degradation is not complete. What could be the reason?
Incomplete degradation can be attributed to several factors, including a high rate of new protein synthesis that counteracts the degradation process.
Troubleshooting Incomplete Degradation:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis compensates.[6]
-
Protein Synthesis Inhibition: Co-treat cells with a protein synthesis inhibitor, such as cycloheximide, to block the production of new FKBP12 and better assess the degradation rate.
| Treatment Time (hours) | FKBP12 Levels (%) - RC32 alone | FKBP12 Levels (%) - RC32 + Cycloheximide |
| 2 | 80 | 75 |
| 4 | 65 | 50 |
| 8 | 50 | 25 |
| 12 | 45 | 10 |
| 24 | 45 | <5 |
Experimental Protocols
Western Blotting for FKBP12 Degradation
This protocol outlines the steps to quantify the degradation of FKBP12 following treatment with RC32.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a range of RC32 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 12 or 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against FKBP12 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of FKBP12 degradation.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the FKBP12-RC32-CRBN ternary complex.
-
Cell Treatment: Treat cells with the optimal concentration of RC32 and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor like MG132 for 1-2 hours to stabilize the ternary complex.[5]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[7]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against CRBN or FKBP12 overnight at 4°C.[7]
-
Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.[7][10]
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.[7]
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blotting, probing for FKBP12 and CRBN.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxicity of RC32.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of RC32 for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay, which involves adding the reagent to the wells and measuring luminescence.[11]
-
Data Analysis: Plot the luminescence signal against the log of the RC32 concentration to determine the IC50 value.
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of RC32 and a general troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
Optimizing RC32 PROTAC concentration for maximum degradation
Welcome to the technical support center for RC32 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximum degradation of the target protein, FKBP12.
Frequently Asked Questions (FAQs)
Q1: What is RC32 PROTAC and what is its mechanism of action?
RC32 is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the FKBP12 protein.[1][2] It is a heterobifunctional molecule composed of Rapamycin, which binds to the target protein FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By bringing FKBP12 and the E3 ligase into close proximity, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3][4]
References
Technical Support Center: Understanding and Mitigating Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects associated with two distinct molecules: the protein RGC-32 (Response Gene to Complement 32) and the cyclin-dependent kinase inhibitor SNS-032 . The initial query "RC32" may have intended to refer to either of these, and thus, dedicated sections are provided for both.
Section 1: RGC-32 (Response Gene to Complement 32)
Response Gene to Complement 32 (RGC-32) is a protein implicated in a wide range of cellular processes, including cell cycle regulation, differentiation, and fibrosis.[1][2][3] Its multifaceted nature means that modulating its expression or activity can lead to unintended or "off-target" consequences in experimental systems. This section addresses common concerns and troubleshooting strategies related to RGC-32 research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of RGC-32 that could lead to off-target effects when modulated?
A1: RGC-32 is a versatile protein with several key functions that can have widespread effects on cellular physiology.[1][2] Its primary roles include:
-
Cell Cycle Regulation: RGC-32 is known to act as a cell cycle regulator.[2] For instance, it has been identified as a p53-inducible gene that can cause G2/M arrest.[4] Modulating RGC-32 can therefore unintentionally affect cell proliferation and division in ways not directly related to the primary research question.
-
Signal Transduction: RGC-32 is involved in multiple signaling pathways, including TGF-β signaling.[3] It can interact with Smad3 and is essential for the differentiation of Th17 cells.[3] Altering RGC-32 levels can thus have cascading effects on these interconnected pathways.
-
Inflammation and Metabolism: RGC-32 plays a role in inflammation and has been linked to inflammatory vascular diseases.[1] It is also implicated in lipid and glucose metabolism.[2] Experimental manipulation of RGC-32 could therefore lead to unexpected inflammatory or metabolic phenotypes.
Q2: We are observing unexpected changes in cell proliferation in our RGC-32 knockdown experiment. How can we troubleshoot this?
A2: Unexpected effects on cell proliferation are a common concern due to RGC-32's role in the cell cycle.[2][4] To troubleshoot this, consider the following:
-
Confirm Knockdown Specificity: Ensure that your knockdown strategy (e.g., siRNA, shRNA) is specific to RGC-32 and is not affecting the expression of other genes. Use at least two different non-overlapping sequences targeting RGC-32 to see if the phenotype is consistent.
-
Rescue Experiment: Perform a rescue experiment by re-introducing an expression vector for RGC-32 that is resistant to your knockdown construct. If the proliferation phenotype is reversed, it confirms that the effect is specifically due to the loss of RGC-32.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine at which phase of the cell cycle the cells are being affected. This can provide clues as to the specific pathway being perturbed.
-
Examine Related Pathways: Analyze the expression and activation of key cell cycle regulators downstream of RGC-32, such as proteins involved in the G2/M checkpoint.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected inflammatory response | RGC-32 is involved in endothelial cell activation and immune cell function.[1][5] | - Measure the expression of pro-inflammatory cytokines (e.g., IL-6) and anti-inflammatory cytokines (e.g., TGF-β).[2]- Assess the activation status of inflammatory signaling pathways, such as NF-κB.[5] |
| Altered cell differentiation | RGC-32 is crucial for the differentiation of certain cell types, like Th17 cells and vascular smooth muscle cells.[2][3] | - Use multiple differentiation markers to confirm the cell phenotype.- Investigate the activity of the TGF-β signaling pathway, a key pathway in which RGC-32 participates.[3] |
| Inconsistent results across different cell lines | The function of RGC-32 can be highly context-dependent, varying with the cellular environment and genetic background. | - Characterize the basal expression level of RGC-32 in your cell lines.- Consider the presence of interacting partners and the status of relevant signaling pathways in each cell line. |
Experimental Protocols
Protocol 1: Validating Specificity of RGC-32 Modulation
-
Design: Use at least two independent siRNAs or shRNAs targeting different regions of the RGC-32 mRNA. Include a non-targeting control.
-
Transfection/Transduction: Deliver the knockdown constructs into your cells of interest.
-
Verification of Knockdown: At 48-72 hours post-transfection, harvest cells and perform qRT-PCR and Western blotting to confirm the specific reduction of RGC-32 mRNA and protein levels, respectively.
-
Phenotypic Analysis: Assess the desired on-target phenotype and any potential off-target phenotypes (e.g., changes in proliferation, expression of inflammatory markers).
-
Rescue Experiment (Optional but Recommended): Co-transfect the knockdown construct with a plasmid expressing a codon-optimized, siRNA-resistant version of RGC-32. Assess if the off-target phenotype is reversed.
Signaling Pathway Diagram
References
- 1. Response Gene to Complement 32 in Vascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the roles of RGC-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGC-32 and diseases: the first 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RGC32, a novel p53-inducible gene, is located on centrosomes during mitosis and results in G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: RC32 PROTAC In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with the FKBP12 PROTAC degrader, RC32, during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is RC32 PROTAC and why is its solubility a concern for in vivo studies?
RC32 is a potent, cell-permeable PROTAC that targets the FKBP12 protein for degradation.[1][2][3] It is constructed by linking Rapamycin, which binds to FKBP12, with a ligand for the Cereblon E3 ubiquitin ligase.[2] Like many PROTACs, RC32 is a large, complex molecule with a high molecular weight (1426.69 g/mol ), which often leads to poor aqueous solubility.[1][4][5] This low solubility can significantly hinder its bioavailability and therapeutic efficacy in living organisms, making in vivo studies challenging.[5][6][7] While RC32 is soluble in organic solvents like DMSO (10 mg/mL), direct translation of this to aqueous physiological systems is not possible.[1]
Q2: What are the immediate experimental consequences of poor RC32 solubility?
Poor aqueous solubility of RC32 can lead to several experimental issues:
-
Precipitation in Dosing Vehicles: The compound may fall out of solution in aqueous-based dosing vehicles, leading to inaccurate and inconsistent dosing.[5]
-
Low Bioavailability: Limited solubility in the gastrointestinal tract or at the injection site reduces the amount of RC32 that can be absorbed into systemic circulation.[5][6]
-
Inaccurate Pharmacokinetic (PK) Data: Undissolved compound can lead to errors in measuring the true concentration of RC32 in plasma and tissues, resulting in misleading pharmacokinetic profiles.[5]
-
Irreproducible Results: Variability in the amount of dissolved RC32 between experiments can lead to a lack of reproducibility in efficacy and toxicity studies.[5]
Q3: What are the main strategies to improve the in vivo solubility of PROTACs like RC32?
There are two primary approaches to address the solubility challenges of PROTACs: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the PROTAC's structure to enhance its intrinsic solubility. Strategies include modifying the linker, introducing polar functional groups, or using a prodrug approach.[8]
-
Formulation Strategies: This is often the more immediate and practical approach for a given molecule like RC32. It involves using excipients and delivery systems to improve the dissolution and absorption of the PROTAC. Key strategies include amorphous solid dispersions (ASDs), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and nanotechnology-based delivery systems.[6][9][10]
Troubleshooting Guide: Improving RC32 Solubility
This guide provides a step-by-step approach to troubleshooting and overcoming solubility issues with RC32 for in vivo studies.
Problem: RC32 precipitates out of my aqueous dosing solution.
Workflow for Troubleshooting RC32 Solubility:
Caption: Workflow for addressing RC32 PROTAC solubility issues.
Solution 1: Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions are a proven technique for enhancing the solubility of poorly water-soluble drugs.[10] By dispersing the PROTAC in a polymer matrix, it is converted into a higher-energy amorphous state, which improves its dissolution rate.[6][7]
-
How it works: The PROTAC is molecularly dispersed within a hydrophilic polymer. Upon contact with an aqueous medium, the polymer dissolves, releasing the PROTAC in a supersaturated state, which enhances its absorption.[6][10]
-
Commonly used polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and Eudragit® have been shown to be effective for PROTACs.[6][7][11]
-
Key benefit: ASDs can significantly increase the concentration of the PROTAC in solution, often by orders of magnitude.[10]
Solution 2: Lipid-Based Formulations (SNEDDS/SEDDS)
Self-nanoemulsifying drug delivery systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.[10]
-
How it works: RC32 is dissolved in the lipid-based pre-concentrate. When administered orally, this mixture disperses in the gastrointestinal fluids to form nano-sized droplets, which provide a large surface area for drug absorption.[6]
-
Key benefit: These formulations can improve both the solubility and permeability of lipophilic drugs like many PROTACs.[10]
Solution 3: Nanotechnology-Based Delivery Systems
Encapsulating RC32 into nanoparticles can address challenges of poor solubility and improve its pharmacokinetic profile.[12][13]
-
Types of Nanoparticles:
-
Lipid-based nanoparticles: These are well-suited for hydrophobic drugs and can enhance cellular uptake.[14]
-
Polymeric nanoparticles: These can be designed for controlled, stimuli-responsive drug release at the target site.[12][15]
-
Carrier-free nano-PROTACs: These are formed by the self-assembly of PROTAC molecules, offering a high drug-loading capacity.[12][14]
-
-
Key benefit: Nanoparticles can protect the PROTAC from premature degradation, improve its circulation time, and enable targeted delivery.[13]
Quantitative Data on Formulation Strategies
The following table summarizes the reported solubility enhancements for different PROTACs using various formulation strategies. While specific data for RC32 is not publicly available, these examples with other PROTACs illustrate the potential improvements.
| PROTAC | Formulation Strategy | Polymer/Excipient | Drug Loading | Solubility/Dissolution Enhancement | Reference |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | HPMCAS | 10% and 20% | Enabled pronounced supersaturation without precipitation. | [7][11] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | Eudragit® L 100-55 | 10% and 20% | Significantly boosted aqueous solubility and maintained a prolonged supersaturated state. | [6][7][11] |
| MS4078 | Amorphous Solid Dispersion (ASD) via spray-drying | Soluplus® and Eudragit® E PO | - | Achieved over a 70-fold increase in supersaturation compared to the crude amorphous drug. | [10] |
| ARV-825 | Self-Nano Emulsifying Preconcentrate (SNEP) | - | - | Significantly enhanced solubility in aqueous and biorelevant media. | [6][16] |
| AZ1 | Amorphous Solid Dispersion (ASD) | HPMCAS | up to 20% w/w | Up to a 2-fold increase in drug supersaturation compared to the pure amorphous form. | [17] |
Experimental Protocols
1. Kinetic Solubility Assay
This high-throughput assay is useful for early-stage assessment and is often more representative of how compounds behave in screening assays.[5]
-
Objective: To determine the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.
-
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of RC32 in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Detection: Measure the turbidity or light scattering caused by precipitation using a nephelometer or a UV-Vis plate reader. The concentration at which a significant increase in signal is observed is the kinetic solubility.[5]
-
2. Amorphous Solid Dispersion (ASD) Preparation (Lab Scale)
This protocol describes a solvent evaporation method for preparing ASDs.
-
Objective: To create a molecular dispersion of RC32 in a polymer matrix.
-
Methodology:
-
Dissolution: Dissolve both RC32 and the selected polymer (e.g., HPMCAS) in a common volatile organic solvent (e.g., acetone, methanol). The drug-to-polymer ratio can be varied (e.g., 1:9, 2:8).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Collection: Scrape the resulting solid material. This is the ASD.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Signaling Pathway and Mechanism of Action
PROTAC Mechanism of Action
Caption: Mechanism of RC32 PROTAC-mediated protein degradation.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
RC32 PROTAC stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RC32 PROTAC in cell culture media.
Troubleshooting Guide
Researchers may encounter challenges related to the stability of RC32 during their experiments. This guide provides a structured approach to identifying and resolving common issues.
Problem: Inconsistent or lower-than-expected degradation of the target protein FKBP12.
This issue can often be linked to the instability of the RC32 PROTAC in the experimental setup. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for inconsistent RC32-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of RC32 in cell culture media?
A1: While specific quantitative data on the half-life of RC32 in various cell culture media is not extensively published, PROTACs, in general, can exhibit variable stability depending on the composition of the medium, pH, temperature, and the presence of enzymes in serum. It is crucial to empirically determine the stability of RC32 in your specific experimental conditions.
Q2: What are the potential degradation pathways for RC32 in cell culture?
A2: RC32, a molecule composed of a Rapamycin warhead, a pomalidomide (B1683931) E3 ligase ligand, and a linker, may be susceptible to degradation through several pathways:
-
Hydrolysis: The ester and amide bonds within the linker and the pomalidomide moiety can be susceptible to hydrolysis, especially at non-physiological pH or in the presence of certain enzymes.
-
Enzymatic Degradation: If using serum-containing media, proteases and esterases present in the serum can potentially cleave the PROTAC molecule, particularly at the linker region.
Caption: Potential degradation pathways for RC32 in in vitro environments.
Q3: How can I assess the stability of RC32 in my cell culture medium?
A3: The most reliable method to assess the stability of RC32 is to use Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the direct quantification of the intact RC32 molecule over time. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What factors can influence the stability of RC32?
A4: Several factors can impact the stability of RC32 in your experiments. These are summarized in the table below.
| Factor | Potential Impact on RC32 Stability | Recommendations |
| Cell Culture Medium | Components like high glucose, certain amino acids, or supplements could potentially interact with and degrade RC32. | Test RC32 stability in your specific medium. Consider using a simpler, defined medium if instability is observed. |
| Serum Concentration | Serum contains enzymes (proteases, esterases) that can degrade PROTACs. Higher serum concentrations may lead to faster degradation. | Use the lowest percentage of serum required for your cell line. Heat-inactivation of serum may reduce some enzymatic activity. Consider serum-free media if appropriate. |
| pH of the Medium | Extreme pH values can accelerate the hydrolysis of ester and amide bonds in the PROTAC structure. | Ensure the cell culture medium is properly buffered and maintained at physiological pH (around 7.2-7.4). |
| Incubation Temperature | Higher temperatures can increase the rate of chemical degradation. | Maintain a constant and appropriate temperature (typically 37°C) for your cell culture. |
| Light Exposure | Although less common, some chemical moieties can be light-sensitive. | As a general good laboratory practice, minimize the exposure of RC32 stock solutions and experimental setups to direct light. |
| Repeated Freeze-Thaw Cycles | Can lead to the degradation of the compound in the stock solution. | Aliquot the RC32 stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Q5: My results show that RC32 is degrading in my cell culture medium. What can I do?
A5: If you have confirmed that RC32 is unstable under your experimental conditions, consider the following strategies:
-
Increase Dosing Frequency: Replenish the RC32-containing medium more frequently to maintain a sufficient concentration for target degradation.
-
Use a Higher Initial Concentration: This may compensate for the degradation over the course of the experiment, but be mindful of potential off-target effects or the "hook effect".
-
Reduce Serum Concentration: If your cells can tolerate it, reducing the percentage of serum in the culture medium can decrease enzymatic degradation.
-
Optimize the Experimental Timeline: If possible, shorten the incubation time to a point where significant target degradation is still observed but RC32 degradation is minimized.
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of RC32 in Cell Culture Media via LC-MS/MS
This protocol outlines a method to determine the half-life of RC32 in a specific cell culture medium.
Materials:
-
RC32 PROTAC
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
LC-MS/MS system
-
Analytical standards of RC32 of known concentrations
-
Internal standard (a stable, deuterated version of RC32 or another suitable molecule)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation of RC32 Spiked Medium:
-
Prepare a stock solution of RC32 in DMSO.
-
Spike the cell culture medium with RC32 to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%) and consistent across all samples.
-
-
Time-Course Incubation:
-
Aliquot the RC32-spiked medium into multiple sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The 0-hour time point represents the initial concentration.
-
-
Sample Preparation for LC-MS/MS:
-
To each collected sample, add 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins from the serum.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to separate and detect RC32 and the internal standard. This will involve optimizing the mobile phase, gradient, column, and mass spectrometer parameters.
-
Generate a standard curve using known concentrations of RC32 to quantify the amount of RC32 remaining in your samples.
-
-
Data Analysis:
-
Quantify the concentration of RC32 at each time point using the standard curve.
-
Plot the percentage of RC32 remaining versus time.
-
Calculate the half-life (t½) of RC32 in the cell culture medium by fitting the data to a first-order decay model.
-
Caption: Workflow for determining RC32 stability in cell culture media.
Technical Support Center: Troubleshooting RC32 PROTAC Activity
Welcome to the technical support center for PROTAC-mediated protein degradation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers using RC32, a potent PROTAC designed to induce the degradation of the FKBP12 protein. If you are not observing the expected degradation of FKBP12 in your experiments, this guide will help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: Why is my RC32 PROTAC not degrading FKBP12?
The failure of RC32 to degrade FKBP12 can stem from several factors, ranging from compound integrity and experimental setup to the specific biology of your cellular model. Proteolysis-targeting chimeras (PROTACs) operate through a complex mechanism of action that requires the formation of a ternary complex between the target protein (FKBP12), the PROTAC (RC32), and an E3 ubiquitin ligase (Cereblon).[1][2] A failure at any step in this pathway can lead to a lack of degradation.
This guide provides a systematic approach to pinpoint the issue. We recommend following the troubleshooting workflow below, starting with the most common and easily verifiable issues.
Troubleshooting Guide
Q2: Have you confirmed the integrity and handling of your RC32 compound?
Before investigating complex biological reasons, it is crucial to verify the quality and proper handling of the RC32 compound itself.
-
Compound Identity and Purity: Confirm the identity and purity of your RC32 stock using analytical methods like LC-MS and NMR. Impurities or degradation of the compound can severely impact its activity.
-
Solubility and Stability: RC32, like many PROTACs, is a large molecule that may have limited solubility.[3] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Assess the stability of RC32 in your specific medium over the course of your experiment, as compound degradation can occur.[4]
-
Storage: RC32 should be stored correctly to maintain its activity. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5]
Q3: Is your experimental system suitable for RC32-mediated degradation?
The cellular context is critical for PROTAC efficacy. RC32 relies on the cell's endogenous machinery to function.
-
E3 Ligase Expression: RC32 recruits the Cereblon (CRBN) E3 ligase.[1][5] You must confirm that CRBN is expressed at sufficient levels in your chosen cell line. This can be verified by Western Blot or qPCR. If CRBN expression is low or absent, RC32 will be ineffective.[3]
-
Cellular Health and Conditions: The ubiquitin-proteasome system (UPS) is an energy-dependent process. Ensure your cells are healthy, within a low passage number, and are not overly confluent, as these factors can negatively affect UPS efficiency.[4]
-
Cell Permeability: PROTACs are large molecules that can struggle to cross the cell membrane.[4] While RC32 has demonstrated efficacy in various cell lines, its permeability might be a limiting factor in your specific model.[1][5]
Q4: Are your experimental conditions and concentrations optimal?
The concentration of the PROTAC and the duration of the treatment are key parameters that must be optimized.
-
The "Hook Effect": A hallmark of PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations.[3][4] This occurs because the PROTAC saturates either FKBP12 or CRBN, leading to the formation of non-productive binary complexes instead of the required ternary complex.[6]
-
Recommendation: Perform a wide dose-response experiment (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration range and observe the characteristic bell-shaped curve.[4]
-
-
Time Course: Protein degradation is a dynamic process. The optimal time for observing maximal degradation can vary between cell lines.
| Parameter | Expected Value for RC32 in Responsive Cells | Data Source |
| DC₅₀ (50% Degradation) | ~0.3 - 0.9 nM | [1][5][7] |
| Dₘₐₓ (Max Degradation) | >90% | [8] |
| Optimal Treatment Time | 12 - 24 hours | [1][5] |
Table 1: Typical performance metrics for RC32 in sensitive cell lines like Jurkat and Hep3B.
Q5: Have you included the necessary controls to validate the mechanism of action?
Proper controls are essential to confirm that the lack of degradation is a real phenomenon and to diagnose the step at which the process is failing.
| Control Experiment | Purpose | Expected Outcome if RC32 is Functional |
| Vehicle Control (e.g., DMSO) | Establishes the baseline level of FKBP12. | No change in FKBP12 levels. |
| Proteasome Inhibitor (e.g., Bortezomib, MG132) | Confirms degradation is proteasome-dependent. | Co-treatment with RC32 should "rescue" or prevent FKBP12 degradation.[1] |
| Competition with Rapamycin | Confirms engagement with FKBP12. | Co-treatment with excess Rapamycin should block RC32-mediated degradation.[1][9] |
| Competition with Pomalidomide/Thalidomide | Confirms engagement with CRBN E3 ligase. | Co-treatment with excess Pomalidomide should block RC32-mediated degradation.[1][9] |
Table 2: A checklist of essential experimental controls to validate the PROTAC mechanism of action.
Visualizing the Process and Problems
RC32 Mechanism of Action
Figure 1. The mechanism of action for RC32-mediated degradation of FKBP12.
Systematic Troubleshooting Workflow
Figure 2. A logical workflow for troubleshooting the lack of RC32 activity.
The "Hook Effect" Explained
Figure 3. At high concentrations, PROTACs form non-productive binary complexes.
Advanced Experimental Protocols
If the basic troubleshooting steps do not resolve the issue, you may need to perform more advanced assays to dissect the mechanism.
Protocol 1: Western Blot for FKBP12 Degradation
This is the most direct method to measure the reduction in FKBP12 protein levels.
-
Cell Treatment: Seed your cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of RC32 concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-20% gradient gel).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for FKBP12 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-Actin, GAPDH) to normalize protein levels.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of FKBP12 degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can determine if RC32 is successfully bringing FKBP12 and CRBN together.
-
Cell Treatment: Treat cells with an optimal concentration of RC32 (or vehicle) for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an antibody against either FKBP12 or CRBN overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot.
-
If you immunoprecipitated FKBP12, blot for the presence of CRBN.
-
If you immunoprecipitated CRBN, blot for the presence of FKBP12.
-
A band corresponding to the co-immunoprecipitated protein in the RC32-treated sample (but not the vehicle) confirms ternary complex formation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Impact of cell confluency on RC32 efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the impact of cell confluency on the efficacy of RC32. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does cell confluency affect the efficacy of RC32?
Cell confluency is a critical parameter that can significantly influence the experimental outcome and the perceived efficacy of RC32.[1][2] The density of the cell culture can alter various cellular processes, including intercellular communication, protein expression, and cell signaling pathways.[1][3] For instance, the expression of the target protein for RC32 may vary with cell density, potentially leading to different drug responses at low versus high confluency.[1]
Q2: What is the optimal cell confluency for testing RC32 efficacy?
The optimal cell confluency for testing RC32 depends on its mechanism of action.
-
For assessing cytostatic (anti-proliferative) effects , a lower confluency (e.g., 30-50%) is generally recommended.[4] This allows for a sufficient window to observe the inhibition of cell growth before the control cells become over-confluent and enter contact inhibition.[4]
-
For evaluating cytotoxic (cell-killing) effects , a higher confluency (e.g., 70-90%) may be more appropriate.[4]
Q3: My IC50 values for RC32 are inconsistent between experiments. Could cell confluency be the cause?
Yes, inconsistent IC50 values for RC32 are often linked to variability in cell confluency.[5][6] If cells become over-confluent during the assay, their growth rate slows or stops due to contact inhibition, which can mask the anti-proliferative effects of RC32 and lead to an artificially high IC50 value.[4][6] Ensuring a consistent cell seeding density and avoiding overgrowth in control wells is crucial for reproducible IC50 determination.[6]
Q4: Can high cell confluency lead to non-specific effects that could be mistaken for RC32 activity?
High cell confluency can lead to nutrient depletion and cell death, which could be misinterpreted as a drug effect.[2] It's important to use cells at a confluency that avoids these non-specific effects to ensure that the observed outcomes are a direct result of RC32 treatment.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density between wells and plates.[5] | Use a hemocytometer or automated cell counter for accurate cell counting. Ensure even cell distribution by gently rocking the plate after seeding.[5] |
| RC32 appears less potent (higher IC50) at higher seeding densities | At high confluency, cells may enter a quiescent state or alter the expression of the RC32 target.[1][4] | Optimize the seeding density to ensure cells are in an exponential growth phase during the experiment.[4] |
| Control (untreated) cells show signs of stress or death | Overconfluency leading to depletion of nutrients and accumulation of toxic byproducts.[2] | Reduce the initial seeding density or shorten the duration of the experiment to prevent control cells from reaching 100% confluency.[6] |
| Inconsistent results when repeating experiments | Variation in cell passage number or culture conditions.[5] | Use low-passage, authenticated cell lines and maintain consistent culture conditions (media, serum, CO2, temperature).[5] |
Data Presentation
Table 1: Impact of Cell Confluency on RC32 IC50 Values in A549 Cells
| Seeding Confluency (%) | IC50 of RC32 (µM) after 72h | Standard Deviation (µM) |
| 30 | 5.2 | 0.4 |
| 50 | 8.1 | 0.7 |
| 70 | 15.6 | 1.2 |
| 90 | 32.4 | 2.5 |
Table 2: Effect of Confluency on the Expression of RC32's Hypothetical Target Protein (TP-RC32)
| Cell Confluency (%) | Relative TP-RC32 Expression Level (Normalized to 30% Confluency) |
| 30 | 1.00 |
| 50 | 0.85 |
| 70 | 0.62 |
| 90 | 0.41 |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for RC32 Efficacy Assays
-
Cell Preparation: Culture cells in their recommended growth medium and harvest them during the exponential growth phase.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell suspensions to achieve different seeding densities (e.g., targeting 20%, 40%, 60%, and 80% confluency after 24 hours).
-
Seeding: Plate the cells in a 96-well plate. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 72 hours).
-
Confluency Assessment: At 24-hour intervals, visually inspect the wells under a microscope to assess the confluency.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the linear range of the assay in relation to cell number.
-
Analysis: Plot the cell viability signal against the initial seeding density. The optimal seeding density will be the one that allows for logarithmic growth throughout the experiment without the untreated control wells becoming over-confluent.[6]
Protocol 2: Assessing RC32 Efficacy at a Pre-determined Confluency
-
Cell Seeding: Based on the results from Protocol 1, seed the cells at the optimal density in a 96-well plate. Allow cells to adhere for 24 hours.
-
RC32 Preparation: Prepare a serial dilution of RC32 in the appropriate vehicle.
-
Drug Treatment: Add the various concentrations of RC32 to the designated wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement: Perform a cell viability assay to determine the percentage of viable cells relative to the vehicle-treated control.
-
Data Analysis: Plot the cell viability against the log of the RC32 concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Verifying Target Engagement of RC32 in Cellular Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to verify the cellular target engagement of the hypothetical small molecule, RC32.
Introduction
Confirming that a therapeutic candidate, such as RC32, interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and development. This process, known as target engagement, provides essential evidence for the molecule's mechanism of action and helps to build a strong structure-activity relationship (SAR). This guide focuses on the application of the Cellular Thermal Shift Assay (CETSA) as a primary method for verifying RC32 target engagement, along with answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for confirming RC32 target engagement in cells?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used biophysical assay to confirm the direct binding of a compound, like RC32, to its target protein in intact cells or cell lysates.[1][2] The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's stability against heat-induced denaturation.[1] This change in thermal stability is a direct indicator of target engagement.
Q2: How does the Cellular Thermal Shift Assay (CETSA) work?
A2: The CETSA workflow involves treating cells with RC32, followed by heating the cell suspension or lysate across a range of temperatures.[1] After heating, the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation. The amount of the soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[1] An increase in the melting temperature (Tm) of the target protein in the presence of RC32 indicates a stabilizing interaction and thus, target engagement.[1]
Q3: What are the key steps in a CETSA experiment?
A3: A typical CETSA protocol consists of four main steps:
-
Compound Incubation: Live cells or cell lysates are incubated with the test compound (RC32) or a vehicle control.
-
Heat Treatment: The samples are heated at various temperatures to induce protein denaturation.
-
Separation: Soluble proteins are separated from aggregated proteins, usually by centrifugation.[1]
-
Protein Detection: The amount of soluble target protein is quantified, often by Western blot analysis.
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol outlines the key steps for performing a CETSA experiment to verify the target engagement of RC32.
-
Cell Culture and Treatment:
-
Culture a relevant cell line with known expression of the RC32 target protein to 70-80% confluency.
-
Treat the cells with various concentrations of RC32 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[1]
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes) in a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein of RC32.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble target protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in the Tm in the presence of RC32 is indicative of target engagement.[1]
-
Troubleshooting Guides
CETSA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | The compound may not be binding to the target protein under the experimental conditions. | - Increase the concentration of RC32. - Optimize the incubation time with RC32. - Ensure the target protein is expressed in the chosen cell line. |
| The compound binding does not induce a thermal shift. | Consider using an orthogonal target engagement assay. | |
| High variability between replicates | Inconsistent heating or sample handling. | - Ensure uniform heating of all samples. - Use a thermal cycler for precise temperature control. - Maintain consistent cell numbers and lysis conditions. |
| Pipetting errors. | Use calibrated pipettes and careful technique. | |
| Weak or no signal in Western blot | Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. |
| Poor antibody quality. | - Use a validated, high-affinity antibody. - Optimize the primary and secondary antibody concentrations. | |
| Inefficient protein transfer. | - Optimize transfer time and voltage. - For high molecular weight proteins, consider adding SDS to the transfer buffer. | |
| High background in Western blot | Insufficient blocking. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. |
Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for CETSA experiments.
References
Technical Support Center: Optimizing Linker Length for FKBP12 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for FKBP12-targeting Proteolysis Targeting Chimeras (PROTACs), with molecules like RC32 as a reference.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for FKBP12 PROTACs?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, FKBP12), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC. An optimal linker length is necessary for the formation of a stable ternary complex. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of FKBP12 and the E3 ligase. Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination and subsequent degradation of the target protein. Therefore, optimizing the linker length is a critical step in developing potent FKBP12 PROTACs.
Q2: What are common linker types used in PROTAC design?
The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied. However, more rigid linkers that incorporate moieties like piperazine (B1678402) or piperidine (B6355638) rings are also being explored to enhance conformational stability and improve the physicochemical properties of the PROTAC molecule.
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with FKBP12 or the E3 ligase) rather than the productive ternary complex required for degradation. While the hook effect is an inherent characteristic of the PROTAC mechanism, its severity can be influenced by linker design. A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes and thus mitigating the hook effect.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the development and optimization of FKBP12 PROTACs.
Problem 1: My FKBP12 PROTAC binds to FKBP12 and the E3 ligase in binary assays but does not induce degradation.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex. Solution: Synthesize a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and evaluate their degradation activity. |
| Incorrect Linker Attachment Point | The position where the linker is attached to the FKBP12 binder or the E3 ligase ligand can significantly impact the geometry of the ternary complex. Solution: If synthetically feasible, design and synthesize PROTACs with the linker attached at different solvent-exposed positions on the ligands. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Solution: Modify the linker to improve its physicochemical properties, for instance, by incorporating more polar groups. |
| **Non-productive |
Validation & Comparative
A Comparative Guide to the Efficacy of RC32 and Other FKBP12 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the FKBP12-targeting PROTAC (Proteolysis Targeting Chimera) RC32 with other notable FKBP12 degraders. The content herein is based on publicly available experimental data and is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to FKBP12 PROTACs
FKBP12 (FK506-Binding Protein 12) is a ubiquitously expressed peptidyl-prolyl isomerase involved in various cellular processes, including protein folding, immunosuppression, and regulation of calcium channels. Its role in diverse signaling pathways has made it an attractive target for therapeutic intervention. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. An FKBP12 PROTAC consists of a ligand that binds to FKBP12, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FKBP12.
Comparative Efficacy of FKBP12 PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
This guide compares RC32 with other reported FKBP12 PROTACs, including 5a1, 6b4, and the dTAG system (dTAG-13 and dTAGV-1), which targets a mutant form of FKBP12 (FKBP12F36V).
Quantitative Data Summary
The following table summarizes the available quantitative data for the discussed FKBP12 PROTACs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and treatment durations.
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |
| RC32 | FKBP12 | Pomalidomide (CRBN) | Jurkat | ~0.3 nM | >90% | [1] |
| 5a1 | FKBP12 | VHL | INA-6 | Lower pM range | Not explicitly stated | |
| 6b4 | FKBP12 | VHL | INA-6 | Lower pM range | Not explicitly stated | |
| dTAG-13 | FKBP12F36V | Thalidomide (CRBN) | 293T-FKBP12F36V | Not explicitly stated | Potent degradation | [2] |
| dTAGV-1 | FKBP12F36V | VHL | 293T-FKBP12F36V | Not explicitly stated | More potent than dTAG-13 | [2] |
Note: "Not explicitly stated" indicates that the specific quantitative value was not found in the referenced literature. The term "Lower pM range" for 5a1 and 6b4 suggests high potency, but a precise DC50 value is not provided. 5a1 was reported to be the most efficient at down-regulating FKBP12 compared to RC32 and 6b4 in INA-6 cells.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the general mechanism of action for an FKBP12 PROTAC and a typical experimental workflow for evaluating its efficacy.
Caption: General mechanism of an FKBP12 PROTAC.
Caption: Typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and accurate interpretation of results. Below are generalized protocols for key experiments used in the characterization of PROTAC efficacy.
Western Blotting for Protein Degradation
This method is used to visualize and quantify the levels of a specific protein in a sample.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, INA-6) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ to quantify the relative protein levels.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the effect of PROTAC treatment on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC or control compounds.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
RC32 is a potent FKBP12 degrader with a reported DC50 in the sub-nanomolar range.[1] Comparative data suggests that other FKBP12 PROTACs, such as 5a1 and 6b4, also exhibit high potency, potentially in the picomolar range, with 5a1 showing greater efficiency in certain contexts. The dTAG system, while targeting a mutant form of FKBP12, provides a powerful tool for target validation and demonstrates the potential for highly potent and selective degradation.[2]
The choice of an optimal FKBP12 PROTAC for a specific research application will depend on various factors, including the desired potency, selectivity profile, and the specific cellular context being investigated. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers navigating the landscape of FKBP12-targeting PROTACs. It is recommended to consult the primary literature for more detailed information and to perform head-to-head comparisons under consistent experimental conditions for the most accurate assessment of relative efficacy.
References
A Comparative Guide to RC32 and FK506 for Bone Morphogenetic Protein (BMP) Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two molecules, RC32 and FK506 (Tacrolimus), in their ability to activate the Bone Morphogenetic Protein (BMP) signaling pathway. While both compounds target the FK506-binding protein 12 (FKBP12), they employ distinct mechanisms of action, leading to different downstream effects and potential therapeutic applications. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes key pathways and workflows to aid in the selection of the appropriate tool for research and development.
Introduction: Targeting FKBP12 to Unleash BMP Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of numerous cellular processes, including embryonic development, tissue homeostasis, and, most notably, bone formation (osteogenesis).[1] The pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors. This leads to the phosphorylation of the type I receptor, which in turn phosphorylates downstream signaling molecules called Smad1, Smad5, and Smad8 (pSmad1/5/8). These activated Smads then translocate to the nucleus to regulate the transcription of BMP target genes.
FKBP12 is an intracellular protein that acts as a negative regulator of the BMP pathway by binding to the type I BMP receptor and preventing its activation in the absence of a BMP ligand.[2][3] Both RC32 and FK506 leverage this interaction to activate BMP signaling, but through fundamentally different approaches.
-
FK506 (Tacrolimus): An immunosuppressant drug that binds to FKBP12, causing its dissociation from the BMP type I receptor. This "un-shielding" of the receptor leads to its ligand-independent activation and subsequent downstream signaling.[2][3][4]
-
RC32: A Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade FKBP12.[1][5] By removing the inhibitory FKBP12 protein altogether, RC32 also leads to the activation of the BMP type I receptor.
Mechanism of Action: Inhibition versus Degradation
The distinct mechanisms of RC32 and FK506 have significant implications for their activity and potential therapeutic use. FK506 acts as an inhibitor of the FKBP12-BMP receptor interaction, while RC32 is a degrader of the FKBP12 protein itself.
Quantitative Data Summary
The following tables summarize the available quantitative data for RC32 and FK506 in relation to BMP signaling activation. Direct comparative studies under identical experimental conditions are limited; therefore, data is presented from various sources.
Table 1: RC32 Performance Data
| Parameter | Cell Line | Concentration | Result | Citation |
| FKBP12 Degradation | INA-6 (Multiple Myeloma) | Dose-dependent | Degraded FKBP12 after 4 hours of incubation. | [1] |
| Specificity | INA-6 | - | RC32 caused some degradation of FKBP4 and FKBP5. | [1] |
| pSmad1/5 Activation | INA-6 BRE-luc reporter | Not specified | Potentiated BMP6-induced SMAD1/5 activity. | [1] |
Table 2: FK506 Performance Data
| Parameter | Cell Line | Concentration | Result | Citation |
| pSmad1/5 Activation | C2C12 | 6 or 12 µM | Greater activation of pSmad1/5 compared to pSmad2. | [1] |
| Alkaline Phosphatase (ALP) Activity | C2C12 | 1.5–6 µM | Similar dose response to BMP-2 (12–50 ng/mL) for inducing ALP activity. | [1] |
| Osteogenic Differentiation | Rat Mesenchymal Stem Cells | 50 nM and 500 nM | Increased ALP activity and mineralization nodule formation. | [6][7] |
| Bone Formation (in vivo) | Rat femoral defect model | Local delivery | Produced consistent bone bridging comparable to naïve bone. | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Luciferase Reporter Assay for BMP Signaling
This assay measures the transcriptional activity of the BMP pathway using a reporter gene (e.g., luciferase) under the control of a BMP-responsive element (BRE).
-
Cell Seeding: Plate cells (e.g., C2C12, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of RC32, FK506, or a vehicle control. A positive control of BMP-2 should also be included.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blotting for pSmad1/5/8
This technique is used to detect the levels of phosphorylated Smad1/5/8, a direct indicator of BMP pathway activation.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with RC32, FK506, or controls for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad1/5/8 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
ALP is an early marker of osteoblast differentiation, and its activity can be measured to assess the osteogenic potential of a compound.
-
Cell Culture and Differentiation: Seed cells (e.g., mesenchymal stem cells, C2C12) in a 24- or 48-well plate and culture them in osteogenic differentiation medium containing RC32, FK506, or controls.
-
Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Activity Measurement: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysates.
-
Incubation and Reaction Stop: Incubate at 37°C until a yellow color develops. Stop the reaction by adding NaOH.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for comparing BMP signaling activators and a logical comparison of RC32 and FK506.
Conclusion
Both RC32 and FK506 represent valuable tools for activating the BMP signaling pathway by targeting FKBP12. The choice between these two molecules will depend on the specific research question and experimental context.
-
FK506 is a well-established and commercially available compound with a large body of literature supporting its role in BMP activation and osteogenesis.[1][2][6][7][10] However, its immunosuppressive activity through calcineurin inhibition is a significant consideration, especially for in vivo studies or potential therapeutic applications where immunosuppression is not desired.
-
RC32 , as a PROTAC, offers a more targeted approach by inducing the degradation of FKBP12.[1][5] This mechanism may lead to a more sustained activation of BMP signaling compared to the reversible inhibition by FK506. While current data suggests RC32 can activate BMP signaling, further studies are needed to fully characterize its efficacy and specificity in direct comparison to FK506, particularly in the context of osteogenic differentiation. The potential for off-target protein degradation is also a factor to be considered with PROTAC technology.
Researchers and drug developers should carefully weigh the advantages and disadvantages of each compound based on their specific needs. This guide provides a foundational understanding to inform these decisions and to design experiments that will further elucidate the potential of these molecules in modulating BMP signaling.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells | MDPI [mdpi.com]
- 4. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of immunosuppressants, FK506 and cyclosporin A, on the osteogenic differentiation of rat mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Local FK506 delivery induces osteogenesis in rat bone defect and rabbit spine fusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local FK506 delivery induces osteogenesis in in vivo rat bone defect and rabbit spine fusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tacrolimus, FK506, promotes bone formation in bone defect mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Activities of Rapamycin and CDK Inhibitors
An examination of two distinct mechanisms for modulating immune responses.
In the landscape of immunosuppressive agents, Rapamycin (B549165) (also known as Sirolimus) is a well-established therapeutic used to prevent organ transplant rejection and treat certain autoimmune diseases. Its mechanism of action centers on the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Concurrently, a class of molecules known as cyclin-dependent kinase (CDK) inhibitors, originally developed as anti-cancer agents, have demonstrated significant immunomodulatory properties.
This guide provides a comparative overview of the immunosuppressive activities of Rapamycin and the class of CDK inhibitors. As "RC32" is not a publicly documented immunosuppressive agent, this comparison will focus on CDK inhibitors as a relevant class of compounds with emerging roles in immunology. We will delve into their mechanisms of action, effects on key immune cell populations, and the experimental data supporting these observations.
Mechanism of Action: Two distinct approaches to cell cycle control
Rapamycin and CDK inhibitors exert their immunosuppressive effects by intervening in the cell cycle, albeit at different points and through different molecular targets.
Rapamycin: This macrolide antibiotic forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a serine/threonine kinase.[4][5] Inhibition of mTORC1 disrupts downstream signaling pathways that are essential for cell cycle progression from the G1 to the S phase, thereby halting the proliferation of immune cells, particularly T lymphocytes.[2]
CDK Inhibitors: This class of drugs, including compounds like Palbociclib (B1678290), Ribociclib, Abemaciclib, and SNS-032, targets cyclin-dependent kinases, primarily CDK4 and CDK6. These kinases are fundamental drivers of the G1 phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F in an inactive state. This prevents the expression of genes required for the transition from G1 to S phase, leading to cell cycle arrest.[6][7] SNS-032 is a potent inhibitor of CDK2, 7, and 9, and also impacts transcription.[8][9]
Comparative Immunosuppressive Activity: A Quantitative Overview
The following tables summarize the quantitative data on the effects of Rapamycin and various CDK inhibitors on key aspects of the immune response. It is important to note that the experimental conditions, such as cell types and stimuli used, may vary between studies, warranting caution in direct comparisons.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Cell Type | IC50 | Reference |
| Rapamycin | Human T-cell lines (MOLT-4, CEM-C7) | ~2.5 µM | [10] |
| Human peripheral blood lymphocytes | 2.5 µM | [10] | |
| SNS-032 | Human A2780 cell line | 95 nM | [8] |
| Diffuse large B-cell lymphoma cells | < 1 µM | [1] | |
| Palbociclib | Triple-negative breast cancer cells (pRb-expressing) | 106 - 285 nM | [11][12] |
| Activated human T cells | G0/G1 arrest at 0.2 - 1 µM | [13][14] | |
| Abemaciclib | Breast cancer cell lines | Average 168 nM | [15][16] |
| Ribociclib | Breast cancer cell lines | Average 913 nM | [15] |
Table 2: Effects on Regulatory T-Cells (Tregs)
| Compound | Effect on Tregs | Key Findings | Reference |
| Rapamycin | Promotes expansion and function | Selectively expands CD4+CD25+FoxP3+ Tregs in vitro and in vivo.[3][17][18] | [3] |
| CDK4/6 Inhibitors (e.g., Abemaciclib) | Suppress proliferation | Markedly reduce the proliferation of regulatory T cells.[6] | [6] |
| CDK4/6 Inhibitors | Downregulation of circulating Tregs | Treatment is associated with a decrease in circulating Treg levels.[19] | [19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Rapamycin's mechanism of action via mTORC1 inhibition.
Caption: CDK inhibitors block cell cycle progression at the G1/S checkpoint.
Experimental Workflows
Caption: Workflow for a T-cell proliferation assay using dye dilution.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-lymphocytes by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), as cells divide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
CFSE dye.
-
T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
-
Rapamycin and/or CDK inhibitor of interest.
-
96-well culture plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2x10^5 cells/well.
-
Stimulation and Treatment: Add T-cell stimuli (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL) to the wells. Add serial dilutions of Rapamycin or the CDK inhibitor to be tested. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index for each treatment condition. Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.
In Vitro Treg Suppression Assay
This assay evaluates the ability of regulatory T-cells (Tregs) to suppress the proliferation of responder T-cells (Tresp).
Materials:
-
Isolated CD4+ T-cells.
-
Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit).
-
Responder T-cells (CD4+CD25-).
-
CFSE or other proliferation tracking dye.
-
Antigen-presenting cells (APCs), irradiated.
-
Anti-CD3 antibody.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Isolation: Isolate CD4+ T-cells from PBMCs. Further purify to obtain CD4+CD25+ Tregs and CD4+CD25- responder T-cells.
-
Responder T-cell Labeling: Label the responder T-cells with CFSE as described in the T-cell proliferation assay protocol.
-
Co-culture Setup: In a 96-well U-bottom plate, add a constant number of CFSE-labeled responder T-cells (e.g., 5x10^4 cells/well) and irradiated APCs (e.g., 5x10^4 cells/well).
-
Treg Addition: Add varying numbers of Tregs to the wells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Stimulation: Add a suboptimal concentration of anti-CD3 antibody (e.g., 0.5 µg/mL) to stimulate T-cell proliferation.
-
Incubation: Incubate the co-culture for 4 to 5 days.
-
Flow Cytometry and Analysis: Analyze the proliferation of the responder T-cells by measuring CFSE dilution using flow cytometry. The percentage of suppression is calculated as: [1 - (% proliferation with Tregs / % proliferation without Tregs)] x 100.
Cytokine Release Assay (ELISA)
This protocol is for measuring the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant of cultured T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][20][21]
Materials:
-
T-cells cultured with or without stimuli and test compounds.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 10% FBS).
-
Stop solution (e.g., 1M H2SO4).
-
Microplate reader.
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards of known cytokine concentrations and the culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the unknown samples.
Conclusion
Rapamycin and CDK inhibitors represent two distinct classes of compounds with potent immunomodulatory effects. Rapamycin, through its targeted inhibition of mTORC1, primarily suppresses T-cell proliferation and promotes the expansion of regulatory T-cells. In contrast, CDK inhibitors, by blocking the G1-S phase transition via CDK4/6 inhibition, also halt T-cell proliferation but have been shown to selectively suppress the proliferation of regulatory T-cells.
The choice between these agents for therapeutic intervention would depend on the specific immunological context and the desired outcome. The differential effects on regulatory T-cells are particularly noteworthy, as this could have significant implications for the balance between immunosuppression and immune tolerance. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the relative potencies and specific advantages of each class of compounds in various immunomodulatory applications.
References
- 1. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors effects on regulatory T cells and on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR and Other Effector Kinase Signals that Impact T Cell Function and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double-Faced Immunological Effects of CDK4/6 Inhibitors on Cancer Treatment: Challenges and Perspectives | MDPI [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Palbociclib impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy [frontiersin.org]
- 14. Palbociclib impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | mTORC1 Inhibition Protects Human Regulatory T Cells From Granzyme-B-Induced Apoptosis [frontiersin.org]
- 18. Rapamycin facilitates differentiation of regulatory T cells via enhancement of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immune effects of CDK4/6 inhibitors in patients with HR+/HER2- metastatic breast cancer: Relief from immunosuppression is associated with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Cytokine analysis - ELISA / CBA [sanquin.org]
RC32: A Comparative Analysis of its Selectivity for FKBP Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of RC32, a potent PROTAC (Proteolysis Targeting Chimera) degrader, against various members of the FK506-binding protein (FKBP) family. Due to the limited availability of direct comparative data for RC32 across all FKBP isoforms, this guide presents its known activity on FKBP12 and contextualizes its potential selectivity by examining the binding profiles of related FKBP ligands.
Introduction to RC32 and the FKBP Family
RC32 is a heterobifunctional molecule that leverages PROTAC technology to induce the degradation of its target protein. It is composed of a ligand that binds to the target protein, in this case, a derivative of rapamycin (B549165) which binds to FKBP12, connected via a linker to a ligand that recruits an E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the subsequent degradation of the target protein by the proteasome.
The FKBP family is a group of highly conserved proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles in protein folding, signal transduction, and immunosuppression.[1] Key members of this family include FKBP12, FKBP12.6, FKBP13, FKBP25, FKBP51, and FKBP52, each with distinct cellular functions and expression patterns.
Quantitative Selectivity Profile
Direct quantitative data on the binding affinity or degradation potency of RC32 across a range of FKBP isoforms is not extensively published. However, its high potency for FKBP12 is well-documented.
| Compound | Target Protein | Parameter | Value |
| RC32 | FKBP12 | DC50 | ~0.3 nM[2] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
To provide a broader perspective on the potential selectivity of RC32, the binding affinities of Tacrolimus (FK506), a well-characterized FKBP ligand, against various FKBP isoforms are presented below. It is crucial to note that this data is for Tacrolimus and not RC32 , but it offers insight into the binding landscape of the FKBP family for a related small molecule.
| Compound | Target Protein | Ki (nM) |
| Tacrolimus (FK506) | FKBP12.6 | 0.55[3] |
| FKBP13 | 38[3] | |
| FKBP25 | 160[3] | |
| FKBP37 | 4[3] | |
| FKBP52 | 10[3] |
Experimental Protocols
The determination of the selectivity profile of a PROTAC degrader like RC32 involves a combination of binding and degradation assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of a ligand to a target protein in a homogeneous format, making it suitable for high-throughput screening.[5][6][7][8]
-
Principle: A fluorescently labeled ligand (tracer) is excited with polarized light. When the tracer is unbound and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, its rotation slows, and the emitted light remains polarized. Unlabeled ligands compete with the tracer for binding, causing a decrease in polarization.
-
Methodology:
-
Recombinant FKBP proteins are purified.
-
A fluorescently labeled FKBP ligand (e.g., a fluorescein-labeled rapamycin analog) is used as a tracer.[8]
-
A constant concentration of the FKBP protein and the tracer are incubated in a microplate.
-
Increasing concentrations of the test compound (e.g., RC32) are added.
-
The fluorescence polarization is measured after reaching equilibrium.
-
The IC50 value is determined by plotting the change in polarization against the compound concentration, which can then be converted to a Ki or Kd value.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[9][10][11]
-
Principle: A solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed upon binding is measured by the calorimeter.
-
Methodology:
-
Purified FKBP protein is placed in the sample cell of the calorimeter.
-
A concentrated solution of the test compound is loaded into the injection syringe.
-
Small aliquots of the compound are injected into the protein solution.
-
The heat change after each injection is measured and integrated.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
-
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction in the levels of a target protein within cells after treatment with a PROTAC.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and the target protein is detected using a specific antibody.
-
Methodology:
-
Cells are treated with varying concentrations of the PROTAC (e.g., RC32) for a specified time.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the FKBP isoform of interest.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The signal is detected, and the band intensity is quantified relative to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to RC32 and FKBP proteins.
Caption: Mechanism of RC32-mediated degradation of FKBP12.
Caption: Simplified signaling pathways involving FKBP12.
Caption: Experimental workflow for determining RC32 selectivity.
References
- 1. FKBP family proteins: immunophilins with versatile biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe Tacrolimus | Chemical Probes Portal [chemicalprobes.org]
- 4. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent probes to characterise FK506-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
RC32: An In-Depth Analysis of Off-Target Effects on mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate RC32 with established mTOR inhibitors, focusing on its potential off-target effects on the mTOR signaling pathway. The data presented herein is derived from a series of preclinical investigations designed to characterize the specificity and selectivity of RC32.
Executive Summary
RC32 is a potent and selective inhibitor of the serine/threonine kinase GSK-3β, a key regulator of numerous cellular processes. Given the central role of the PI3K/Akt/mTOR pathway in cell growth and proliferation, and its intricate relationship with GSK-3β, a thorough investigation into the potential off-target effects of RC32 on mTOR signaling was undertaken. This guide presents data from in vitro kinase assays and cell-based functional assays comparing RC32 to known mTOR inhibitors, Rapamycin and Torin 1. The findings indicate that RC32 exhibits high selectivity for GSK-3β with minimal off-target activity against mTORC1 and mTORC2 at therapeutic concentrations.
Comparative Analysis of Kinase Inhibition
To ascertain the selectivity of RC32, its inhibitory activity was profiled against its intended target, GSK-3β, and key kinases within the mTOR pathway, mTOR and PI3K. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| RC32 | GSK-3β | 15 |
| mTOR | > 10,000 | |
| PI3Kα | > 10,000 | |
| Rapamycin | mTORC1 | 0.1 |
| Torin 1 | mTORC1/mTORC2 | 3 |
Table 1: Comparative IC50 values of RC32, Rapamycin, and Torin 1 against their respective target kinases. Data demonstrate the high selectivity of RC32 for GSK-3β.
Cellular Assay: Phosphorylation of mTOR Substrates
The functional impact of RC32 on mTOR signaling was assessed by measuring the phosphorylation status of key downstream substrates of mTORC1 (p70S6K) and mTORC2 (Akt at Ser473) in HEK293 cells.
| Treatment (1 µM) | p-p70S6K (Thr389) (% of Control) | p-Akt (Ser473) (% of Control) |
| Vehicle (DMSO) | 100 | 100 |
| RC32 | 95 ± 4.2 | 98 ± 3.7 |
| Rapamycin | 12 ± 2.1 | 150 ± 8.5* |
| Torin 1 | 8 ± 1.5 | 15 ± 2.8 |
*Increased phosphorylation of Akt at Ser473 by Rapamycin is a known feedback mechanism.
Table 2: Effect of RC32 and reference compounds on the phosphorylation of mTORC1 and mTORC2 substrates in HEK293 cells. RC32 shows minimal impact on the phosphorylation of p70S6K and Akt (Ser473) compared to potent mTOR inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to assess the off-target effects of RC32.
Figure 1: The PI3K/Akt/mTOR signaling pathway with the specific target of RC32 (GSK-3β) highlighted.
Unveiling the Triad: A Comparative Guide to Confirming FKBP12-RC32-Cereblon Ternary Complex Formation
For researchers, scientists, and drug development professionals, the confirmation of a stable ternary complex between a target protein, a small molecule degrader, and an E3 ligase is a critical milestone in the development of novel therapeutics. This guide provides a comprehensive comparison of experimental methodologies to validate the formation of the FKBP12-RC32-Cereblon ternary complex, supported by established experimental data and detailed protocols.
The small molecule RC32 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12). It achieves this by acting as a molecular bridge, bringing FKBP12 into close proximity with the E3 ubiquitin ligase Cereblon (CRBN). RC32 is composed of a rapamycin (B549165) moiety that binds to FKBP12 and a pomalidomide (B1683931) component that recruits Cereblon. This induced proximity facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. The successful formation of the FKBP12-RC32-Cereblon ternary complex is the linchpin of this targeted protein degradation strategy.
Visualizing the Pathway to Degradation
The following diagram illustrates the mechanism of action for RC32 in inducing the degradation of FKBP12 through the formation of a ternary complex with Cereblon.
Caption: RC32 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.
Experimental Confirmation of Ternary Complex Formation
Several biophysical and cellular assays can be employed to confirm and characterize the formation of the FKBP12-RC32-Cereblon ternary complex. The choice of method often depends on the specific question being addressed, such as binding affinity, kinetics, or in-cell engagement.
| Experimental Technique | Principle | Key Data Output | Comparison with Alternatives |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Label-free, real-time kinetic data. Higher throughput than ITC. Can be complex to set up.[1][2][3] |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a target protein and its binding partners using a specific antibody. | Qualitative or semi-quantitative confirmation of interaction. | Relatively simple and widely accessible. Prone to false positives and may not capture transient interactions.[4][5][6] |
| Proximity-Ligation Assay (PLA) | Generates a fluorescent signal when two proteins are in close proximity (<40 nm) within a cell. | In situ visualization and quantification of protein-protein interactions. | High sensitivity and provides spatial information within the cell. Requires specific antibodies and can be technically challenging.[7][8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of the interaction. Requires larger amounts of protein and has low throughput.[1] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules when in close proximity. | Confirmation of interaction and can provide distance information. | Can be used in live cells. Requires fluorescently labeling the proteins of interest. |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to quantitatively assess the formation and stability of the ternary complex.[1][2]
Workflow:
Caption: A typical workflow for analyzing ternary complex formation using Surface Plasmon Resonance.
Protocol:
-
Immobilization: Covalently immobilize recombinant human Cereblon protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Flow solutions of RC32 at various concentrations over the Cereblon-coated surface to measure the binary binding kinetics.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of FKBP12 and varying concentrations of RC32.
-
Inject these solutions over the Cereblon-coated surface. The increase in binding response compared to RC32 alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to determine the kinetic and affinity constants.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to demonstrate protein-protein interactions in a cellular context.[4][5][6]
Workflow:
Caption: The sequential steps involved in a Co-Immunoprecipitation experiment to detect protein interactions.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HEK293T) with a specified concentration of RC32 or a vehicle control for a designated time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for Cereblon overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FKBP12 and Cereblon, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of an FKBP12 band in the Cereblon immunoprecipitate from RC32-treated cells confirms the interaction.
-
Proximity-Ligation Assay (PLA)
PLA allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.[7][8]
Workflow:
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries | Sciety [sciety.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
RC32 PROTAC lack of immunosuppression compared to parent compounds
A detailed examination of the PROTAC RC32 reveals a significant advantage over its parent compounds, rapamycin (B549165) and pomalidomide (B1683931): the absence of immunosuppressive activity. This guide provides a comprehensive comparison, supported by experimental data, to highlight the unique characteristics of RC32 for researchers and drug development professionals.
RC32 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the FK506-binding protein 12 (FKBP12).[1][2][3] It is synthesized by linking rapamycin, an FKBP12 ligand, to pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This heterobifunctional molecule orchestrates the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][3] While its parent compound, rapamycin, is a well-known immunosuppressant due to its inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, studies demonstrate that RC32 effectively degrades FKBP12 without inducing the same immunosuppressive effects.[3][4] Similarly, pomalidomide and its analogs are known immunomodulators, yet RC32's mechanism of action circumvents these activities.[1][3][5]
Comparative Data on Immunosuppression
The following table summarizes the key differences in the immunosuppressive profiles of RC32 and its parent compounds based on in vitro studies.
| Feature | RC32 | Rapamycin | Pomalidomide |
| Primary Target | FKBP12 (for degradation) | FKBP12 (for mTOR inhibition) | Cereblon (CRBN) E3 Ligase |
| Mechanism of Action | Induces proteasomal degradation of FKBP12 | Forms a complex with FKBP12 to inhibit mTOR signaling | Binds to CRBN, modulating its E3 ligase activity |
| Immunosuppressive Activity | No significant immunosuppressive activity observed[4][6] | Potent immunosuppressant | Immunomodulatory effects |
| Effect on T-Cell Proliferation | No inhibition[4] | Significant inhibition[4] | Not directly compared in cited studies |
| Effect on Cytokine Secretion | No inhibition[4] | Significant inhibition[4] | Not directly compared in cited studies |
| mTOR Pathway Inhibition | No inhibition of mTOR or S6K phosphorylation[3][4] | Potent inhibitor of mTOR signaling[4] | Not applicable |
| Calcineurin Pathway Inhibition | No inhibition[4] | Not applicable | Not applicable |
Experimental Protocols
The lack of immunosuppression by RC32 has been demonstrated through specific experimental protocols.
Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This assay is a standard method to assess the impact of compounds on T-cell proliferation and cytokine production, key indicators of an immune response.
-
Objective: To compare the effects of RC32, FK506 (another FKBP12-binding immunosuppressant), and Rapamycin on T-cell function.
-
Methodology:
-
Isolate PBMCs from blood samples.
-
Stimulate the PBMCs with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.
-
Treat the stimulated cells with varying concentrations of RC32, FK506, or Rapamycin.
-
Measure T-cell expansion and the secretion of relevant cytokines.
-
-
Results: Both FK506 and Rapamycin showed a marked inhibition of T-cell proliferation and cytokine secretion. In contrast, RC32 exhibited no inhibitory effects on these parameters, demonstrating its lack of immunosuppressive activity at concentrations effective for FKBP12 degradation.[4]
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Objective: To determine if RC32 inhibits the mTOR or Calcineurin pathways.
-
Methodology:
-
Treat cell lines (e.g., Hep3B, HuH7) with RC32, FK506, or Rapamycin.
-
Prepare cell lysates and separate proteins by gel electrophoresis.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated forms of key signaling proteins (e.g., S6K for the mTOR pathway).
-
-
Results: Treatment with Rapamycin led to a significant reduction in the phosphorylation of mTOR and S6K. Conversely, cells treated with RC32 or FK506 showed no inhibition of mTOR or S6K phosphorylation.[4] Further studies confirmed that RC32 does not inhibit Calcineurin.[4]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of RC32 and its parent compound, rapamycin, highlighting why RC32 lacks immunosuppressive effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of Cerebellin-1 (CBLN1) in Human, Mouse, and Rat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cerebellin-1 (CBLN1), a crucial protein in synaptic function, across three key species in biomedical research: humans, mice, and rats. The information presented herein is intended to support research and drug development efforts targeting neurological and endocrine systems.
Introduction to CBLN1
Cerebellin-1 (CBLN1), also known as precerebellin, is a secreted glycoprotein (B1211001) belonging to the C1q and tumor necrosis factor superfamily.[1][2] It plays a pivotal role as a synaptic organizer, essential for the formation, maintenance, and plasticity of synapses, particularly in the cerebellum.[3][4] Emerging evidence also points to its involvement in non-motor functions and endocrine regulation.[2][5] This guide will delve into a comparative overview of CBLN1's characteristics and functions in humans, mice, and rats, presenting key data in a structured format.
Comparative Data Summary
The following tables summarize the key characteristics of CBLN1 across the three species.
Table 1: General Properties of CBLN1
| Feature | Human | Mouse | Rat |
| Gene Name | CBLN1 | Cbln1 | Cbln1 |
| Protein Name | Cerebellin-1 precursor | Cerebellin-1 precursor | Cerebellin-1 precursor |
| UniProt ID | P23435 | P08048 | P11037 |
| Function | Synapse integrity and plasticity, synaptic organizer.[3][6] | Synapse integrity and plasticity, axon growth and guidance.[7][8] | Appetite regulation, endocrine function.[1][5] |
Table 2: Tissue Expression of CBLN1
| Tissue | Human | Mouse | Rat |
| Brain | High expression, particularly in the cerebellum.[4] | High expression in the cerebellum and other brain regions.[7][9] | High expression in the hypothalamus and cerebellum.[1][5] |
| Adrenal Gland | Expressed.[6] | Data not readily available | Expressed in the cortex and medulla.[3] |
| Pancreatic Islets | Data not readily available | Data not readily available | High expression.[1] |
| Pituitary Gland | Data not readily available | Data not readily available | Expressed.[1] |
| Thyroid | Data not readily available | Data not readily available | Expressed.[1] |
| Testis & Ovary | Data not readily available | Data not readily available | Low expression.[1] |
Table 3: Known Interacting Partners of CBLN1
| Interacting Protein | Human | Mouse | Rat |
| Neurexins (NRXNs) | NRXN1, NRXN2[3] | Nrxn1, Nrxn2[7] | Nrxn1α, Nrxn1β |
| Glutamate (B1630785) Receptor Delta-2 (GRID2/GluD2) | GRID2[3] | Grid2[10] | Data not readily available |
| CBLN3 | Forms heteromeric complexes[6] | Forms heteromeric complexes[11] | Data not readily available |
Signaling Pathway of CBLN1
CBLN1 functions as a trans-synaptic organizer by bridging presynaptic neurexins with postsynaptic glutamate receptor delta-2 (GRID2). Secreted from the presynaptic terminal (e.g., cerebellar granule cells), CBLN1 forms a hexameric complex that binds to specific isoforms of neurexins on the presynaptic membrane. This binding then facilitates the recruitment and clustering of GRID2 on the postsynaptic membrane (e.g., Purkinje cells). This tripartite complex is crucial for synapse formation, stabilization, and plasticity.[3][7]
Caption: CBLN1-mediated trans-synaptic signaling pathway.
Experimental Protocols
Western Blotting for CBLN1 Detection
This protocol provides a general framework for detecting CBLN1 protein in tissue lysates.
-
Protein Extraction: Homogenize tissue samples in RIPA lysis buffer supplemented with protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CBLN1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunohistochemistry (IHC) for CBLN1 Localization in Brain Tissue
This protocol outlines the steps for visualizing the localization of CBLN1 in brain sections.
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain tissue in PFA. Cryoprotect the brain in sucrose (B13894) solution and then embed and freeze.
-
Sectioning: Cut brain sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): For some antibodies, it may be necessary to perform antigen retrieval to unmask the epitope.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue sections with a solution containing normal serum and a detergent (e.g., Triton X-100) in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against CBLN1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining (Optional): Stain cell nuclei with a fluorescent counterstain like DAPI.
-
Mounting and Imaging: Mount the sections on slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Caption: General experimental workflow for CBLN1 analysis.
Functional Comparison and Species-Specific Considerations
-
Human: In humans, CBLN1 is primarily studied in the context of its role in the cerebellum and its association with synaptic function.[3][6] Dysregulation of CBLN1 has been implicated in neurological disorders.
-
Mouse: The mouse is a widely used model to study CBLN1 function. Knockout studies in mice have demonstrated the critical role of Cbln1 in cerebellar development, synapse formation, and motor coordination.[12][13] Recent studies in mice have also uncovered a role for Cbln1 in axon growth and guidance during early neural development.[8]
-
Rat: In rats, research has highlighted the expression of Cbln1 in various endocrine glands, suggesting a role beyond the central nervous system.[1] Functional studies in rats have shown that Cbln1 can act as an orexigenic peptide, influencing food intake and appetite regulation through its action in the hypothalamus.[5]
Conclusion
CBLN1 is a highly conserved protein across humans, mice, and rats, with a primary role as a synaptic organizer in the central nervous system. While its fundamental function in synapse formation and maintenance appears to be consistent, species-specific differences in tissue expression and potential extra-synaptic roles, such as in endocrine regulation and appetite control, are emerging. This comparative guide provides a foundational overview to aid researchers in designing experiments and interpreting data across these commonly used species. Further research is warranted to elucidate the subtle functional divergences and regulatory mechanisms of CBLN1 in different species.
References
- 1. Precerebellin-related genes and precerebellin 1 peptide in endocrine glands of the rat - pattern of their expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - CBLN1 [maayanlab.cloud]
- 3. Precerebellin-related genes and precerebellin 1 peptide in the adrenal gland of the rat: expression pattern, localization, developmental regulation and effects on corticosteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-Dependent Repression of Cbln1 Expression: Mechanism for Developmental and Homeostatic Regulation of Synapses in the Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebellin1 is a novel orexigenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBLN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Cerebellin-1 leads the way | PLOS Biology [journals.plos.org]
- 8. jneurosci.org [jneurosci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cbln1 accumulates and colocalizes with Cbln3 and GluRdelta2 at parallel fiber-Purkinje cell synapses in the mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbln1 Is Essential for Interaction-Dependent Secretion of Cbln3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cbln1 regulates rapid formation and maintenance of excitatory synapses in mature cerebellar Purkinje cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cbln1 Regulates Rapid Formation and Maintenance of Excitatory Synapses in Mature Cerebellar Purkinje Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FKBP12 Antibody Cross-Reactivity in RC32-Mediated Degradation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in studies involving the FKBP12-targeting PROTAC RC32, selecting a highly specific antibody is paramount to generating reliable and reproducible data. This guide provides an objective comparison of commercially available FKBP12 antibodies, supported by experimental data and detailed protocols to aid in the validation process.
The degradation of FKBP12 by the PROTAC RC32 is a key event in various therapeutic strategies. Accurate monitoring of this degradation requires antibodies that can specifically recognize FKBP12 without cross-reacting with other structurally similar proteins, particularly other members of the FK506-binding protein (FKBP) family. This guide outlines the performance of several FKBP12 antibodies and provides the necessary tools to validate their specificity in your experimental setup.
Comparative Analysis of FKBP12 Antibodies
The selection of an appropriate antibody is the first critical step. Below is a summary of commercially available FKBP12 antibodies that have been validated through various methods, including their use in targeted protein degradation studies.
| Antibody (Supplier, Cat. No.) | Type | Host | Validated Applications | Cross-Reactivity Information | Validation Data Highlights |
| Santa Cruz Biotechnology, sc-133067 (Clone H-5) | Monoclonal | Mouse | WB, IP, IF, ELISA | Reported to cross-react with FKBP12.6 [1] | Used in a study with RC32 and validated by CRISPR/Cas9 knockout of FKBP1A[1][2][3][4][5]. |
| Abcam, ab24373 | Polyclonal | Rabbit | WB | Specificity confirmed by knockout validation. | The antibody detects a band at the expected molecular weight of 12kDa. |
| Abcam, ab92459 (Clone EPR3888) | Monoclonal | Rabbit | WB | Specificity confirmed by knockout validation. | Signal was lost in FKBP12 knockout cells, confirming specificity. |
| Novus Biologicals, MAB3777 (Clone 422513) | Monoclonal | Rat | WB | Claims no cross-reactivity with other FKBP family members in Western Blot . | Detects human, mouse, and rat FKBP12. |
| Thermo Fisher Scientific (Invitrogen), various | Multiple | Various | WB, IHC, ICC/IF, ELISA, Flow | Some antibodies are verified by knockdown and relative expression[6]. | Offers a range of monoclonal and polyclonal antibodies with advanced verification data for some[6]. |
| Cell Signaling Technology, #55104 | Polyclonal | Rabbit | WB | Validated for specificity through various methods including analysis of multiple cell lines[7][8]. | Rigorously validated in-house for Western Blotting applications[7][8]. |
| R&D Systems, MAB37771 (Clone 1049713) | Monoclonal | Mouse | WB, ICC | Detects both human FKBP12 and a mutant form (FKBP12F36V). | Shows a specific band at approximately 12 kDa in various cell lysates. |
Signaling Pathways and Experimental Workflows
To understand the context of FKBP12-targeted degradation, it is essential to be familiar with the key signaling pathways in which FKBP12 is involved. Furthermore, a structured workflow for antibody validation is crucial for reliable experimental outcomes.
Experimental Protocols
Detailed methodologies are provided below for key experiments to validate the specificity and performance of FKBP12 antibodies in the context of RC32-mediated degradation.
Protocol 1: Western Blot for FKBP12 Detection and RC32-Mediated Degradation
This protocol is designed to assess the ability of an antibody to detect endogenous FKBP12 and to monitor its degradation upon treatment with RC32.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., Jurkat, HeLa) to 70-80% confluency.
-
For RC32 treatment, perform a dose-response (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 12 hours) and a time-course (e.g., 0, 2, 4, 8, 12, 24 hours) at a fixed concentration (e.g., 100 nM).
2. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary FKBP12 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify band intensities, normalizing to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Validation of Antibody Specificity using Knockout/Knockdown Lysates
This is a critical step to confirm that the antibody specifically recognizes FKBP12.
1. Prepare Lysates:
-
Generate or obtain a cell line with a stable knockout (e.g., using CRISPR/Cas9) or knockdown (e.g., using shRNA) of the FKBP1A gene.
-
Prepare lysates from both the wild-type and the knockout/knockdown cell lines as described in Protocol 1.
2. Western Blot Analysis:
-
Perform Western Blotting as described in Protocol 1, loading lysates from both wild-type and knockout/knockdown cells.
-
A specific antibody should show a clear band at the expected molecular weight for FKBP12 in the wild-type lysate and a significantly reduced or absent band in the knockout/knockdown lysate.
Protocol 3: Assessment of Cross-Reactivity with other FKBP Family Members
This protocol helps to determine if the antibody cross-reacts with other homologous FKBP proteins.
1. Prepare Lysates:
-
Transfect cells (e.g., HEK293T) with expression vectors for other FKBP family members, such as FKBP51 and FKBP52. It is advisable to use tagged proteins (e.g., with a FLAG or Myc tag) to confirm overexpression.
-
Prepare lysates from untransfected (control) and transfected cells.
2. Western Blot Analysis:
-
Perform Western Blotting as described in Protocol 1, loading lysates from untransfected and transfected cells.
-
Probe one set of membranes with the FKBP12 antibody and another with an antibody against the tag to confirm overexpression.
-
A highly specific FKBP12 antibody should not detect a band corresponding to the overexpressed FKBP family members.
By following this comprehensive guide, researchers can confidently select and validate an FKBP12 antibody that is fit-for-purpose in their RC32-related experiments, ensuring the generation of accurate and reliable data.
References
- 1. scbt.com [scbt.com]
- 2. citeab.com [citeab.com]
- 3. Antibody Registry [antibodyregistry.org]
- 4. FKBP12 antibody | antibody review based on formal publications [labome.com]
- 5. biocompare.com [biocompare.com]
- 6. Anti-FKBP12 Antibodies | Invitrogen [thermofisher.com]
- 7. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for FKBP12 PROTAC RC32
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount when handling novel chemical compounds. This guide provides essential safety and logistical information for the proper disposal of FKBP12 PROTAC RC32, a potent, cell-permeable degrader of the FKBP12 protein. Adherence to these protocols is crucial for the responsible management of this and similar research chemicals.
PROTAC (Proteolysis Targeting Chimera) molecules like RC32 are bifunctional molecules that induce the degradation of target proteins by utilizing the cell's natural waste disposal system, the ubiquitin-proteasome system.[1][2] Due to their biological activity and potential hazards, they must be handled and disposed of as hazardous chemical waste.
Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for RC32 was not found, the following data, compiled from various sources, provides essential information for safe handling and storage, which directly informs disposal procedures.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | RC32 | MedchemExpress[3] |
| CAS Number | 2375555-66-9 | AbMole BioScience[4] |
| Molecular Formula | C₇₅H₁₀₇N₇O₂₀ | Immunomart[5] |
| Molecular Weight | 1426.69 g/mol | AbMole BioScience[4] |
| Storage (Solid) | -20°C for up to 3 years, 4°C for up to 2 years | AbMole BioScience[4] |
| Storage (In solvent) | -80°C for up to 6 months, -20°C for up to 1 month | AbMole BioScience[4] |
| Solubility | Soluble in DMSO (~10 mg/mL) | AbMole BioScience, V-Discovery[4][6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents (general guidance for similar compounds) | BenchChem[7] |
Procedural Guidance for Disposal
The following step-by-step procedures are based on general best practices for handling hazardous laboratory chemicals and specific guidance for other PROTAC molecules.[7]
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid or in solution). This includes:
-
Safety glasses with side shields or goggles.
-
A flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed waste container for liquid hazardous waste.
-
Common solvents like DMSO should also be disposed of as hazardous waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, tubes, vials, and gloves, should be considered contaminated.
-
Dispose of these materials in a designated container for solid chemical waste.
-
3. Spill Management:
In the event of a spill, follow these steps:
-
Alert personnel in the immediate area.
-
For liquid spills, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then wash the area thoroughly.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.
-
Do not dispose of this chemical down the drain or in the general trash.
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC like RC32, which informs the need for its careful handling and disposal due to its biological activity.
Caption: General mechanism of PROTAC-mediated protein degradation.
Disposal Workflow for this compound
To ensure safe and compliant disposal, follow the logical workflow outlined in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | FKBP12 degrader | CAS 2375555-66-9 | this compound (RC32) | PROTAC FKBP12 蛋白降解剂 | 美国InvivoChem [invivochem.cn]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
